3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Description
Propriétés
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-4-7-8-6(12-4)11-3-2-5(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBUBGIZUJFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599130 | |
| Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-40-8 | |
| Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathway for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, a molecule of interest due to its core 1,3,4-thiadiazole heterocycle. The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule is most logically approached by disconnecting the thioether (sulfide) bond. This retrosynthetic analysis reveals two primary building blocks:
-
5-Methyl-1,3,4-thiadiazole-2-thiol (A) : A nucleophilic thiol component containing the core heterocyclic system.
-
3-Halopropanoic Acid (e.g., 3-chloropropanoic acid) or an Acrylic Acid derivative (B) : A three-carbon electrophilic component that provides the propanoic acid side chain.
The primary synthetic strategy involves a nucleophilic substitution reaction where the thiolate anion of precursor A displaces a leaving group from precursor B . An alternative, though less direct, route involves a Michael addition of the thiol to an acrylate, followed by hydrolysis. This guide will focus on the more direct S-alkylation pathway.
Caption: Workflow for the synthesis of the key thiol precursor.
Experimental Protocol: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
-
Preparation of 1-Acetylthiosemicarbazide: To a cooled (0-5 °C) and stirred suspension of thiosemicarbazide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), slowly add acetic anhydride (1.05 eq). Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold water, and dried to yield 1-acetylthiosemicarbazide.
-
Cyclization: Carefully add the 1-acetylthiosemicarbazide (1.0 eq) in small portions to pre-cooled concentrated sulfuric acid (3-4 eq) at 0 °C. After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 5-methyl-1,3,4-thiadiazole-2-thiol as a white or off-white crystalline solid. [3]
Core Synthesis: S-Alkylation Pathway
The central step in forming the target molecule is the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable 3-carbon electrophile, typically 3-chloropropanoic acid or 3-bromopropanoic acid. This reaction is a classic example of a Williamson ether synthesis adapted for a thioether.
Mechanism of S-Alkylation: The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the acidic thiol (pKa ≈ 6-7), forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom bonded to the halogen in 3-halopropanoic acid, displacing the halide ion and forming the C-S bond. The choice of base and solvent is critical for optimizing reaction rate and yield while minimizing side reactions.
Caption: S-Alkylation reaction mechanism for target synthesis.
Experimental Protocol: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate salt. [4]3. Alkylation: Add 3-chloropropanoic acid (1.1 eq) to the reaction mixture. Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Isolation: Dissolve the resulting residue in water and acidify to a pH of 2-3 with dilute hydrochloric acid. The target compound, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Product Characterization and Data
The identity and purity of the synthesized 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp, defined melting range is expected for a pure compound. |
| FT-IR (cm⁻¹) | ~3000 (broad, O-H of carboxylic acid), ~1700 (strong, C=O stretch), ~1600 (C=N stretch of thiadiazole), ~1400-1300 (C-S stretch). Absence of S-H peak (~2550 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), δ ~3.4 (t, 2H, -S-CH₂ -), δ ~2.8 (t, 2H, -CH₂-COOH ), δ ~2.7 (s, 3H, -CH₃ ). |
| ¹³C NMR (DMSO-d₆) | δ ~172 (C=O), δ ~165 (C-S-C of thiadiazole), δ ~164 (C-N of thiadiazole), δ ~34 (-CH₂-COOH), δ ~32 (-S-CH₂-), δ ~15 (-CH₃). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the calculated molecular weight. |
Safety and Handling Considerations
-
Reagents: Thiosemicarbazide is toxic. Acetic anhydride, concentrated acids (H₂SO₄), and phosphorus oxychloride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: The cyclization reaction with sulfuric acid is highly exothermic and requires careful, slow addition at low temperatures. Alkylation reactions should be conducted in a well-ventilated area.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations.
This guide outlines a robust and reproducible pathway for the synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. The described S-alkylation method is efficient and utilizes readily available starting materials, making it suitable for laboratory-scale synthesis and further research applications.
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(10), 2635. Available at: [Link]
-
Jain, A. K., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1613-1623. Available at: [Link]
- Messer, W. B. (1995). U.S. Patent No. 5,391,820. Washington, DC: U.S. Patent and Trademark Office.
-
Yaseen, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30143-30155. Available at: [Link]
-
Kumar, A., & Singh, S. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8), 26-31. Available at: [Link]
- Messer, W. B. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. European Patent No. 0677512A1.
-
Wang, X. (2021). Method for preparing 3-mercaptopropionic acid. Chinese Patent No. CN112373032A. Available at: [Link]
-
TREA. (n.d.). Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. Available at: [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Available at: [Link]
-
Gomaa, M. S., & Ali, M. M. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Current Organic Synthesis, 16(5), 801-809. Available at: [Link]
-
Al-Jibouri, M. N. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(5), 1-2. Available at: [Link]
-
Kumar, D., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S2632-S2637. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]
- 4. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (CAS No. 869943-40-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, featuring a sulfur and two nitrogen atoms, is a versatile pharmacophore that imparts favorable physicochemical properties and diverse pharmacological activities to the molecules that contain it. Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This guide focuses on a specific, yet significant, member of this family: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, providing a comprehensive technical overview for researchers engaged in the discovery and development of novel therapeutics.
Core Compound Identification and Physicochemical Properties
Chemical Identity:
| Attribute | Value |
| Systematic Name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
| CAS Number | 869943-40-8 |
| Molecular Formula | C₆H₈N₂O₂S₂ |
| Molecular Weight | 204.27 g/mol |
Physicochemical Data (Predicted and Experimental):
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not explicitly reported; related thiadiazoles exhibit a wide range of melting points. | General observation from literature |
| Boiling Point | ~415.27 °C at 760 mmHg (Predicted) | ChemSrc |
| Density | ~1.46 g/cm³ (Predicted) | ChemSrc |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structure and related compounds |
| pKa | Carboxylic acid pKa is estimated to be in the range of 4-5. | Chemical intuition based on structure |
Synthesis and Structural Elucidation: A Strategic Approach
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a multi-step process that leverages established heterocyclic chemistry principles. The following protocol outlines a logical and reproducible pathway.
Synthetic Pathway Overview
The synthesis initiates with the formation of the core 5-methyl-1,3,4-thiadiazole-2-thiol, which is then subjected to an S-alkylation reaction with a suitable propanoic acid derivative.
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
This precursor is synthesized via the cyclization of acetylthiosemicarbazide, which can be formed in situ from acetic anhydride and thiosemicarbazide.
-
Reagents and Solvents: Acetic anhydride, thiosemicarbazide, orthophosphoric acid.
-
Procedure: a. To a cooled solution of orthophosphoric acid, slowly add thiosemicarbazide with stirring. b. Gradually add acetic anhydride to the mixture, maintaining a low temperature. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux for 2-3 hours. d. Cool the reaction mixture and pour it onto crushed ice. e. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 5-methyl-1,3,4-thiadiazole-2-thiol.
Step 2: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
This step involves the nucleophilic substitution of the thiol on a 3-halopropanoic acid.
-
Reagents and Solvents: 5-Methyl-1,3,4-thiadiazole-2-thiol, 3-bromopropanoic acid, a suitable base (e.g., sodium ethoxide or potassium carbonate), and a polar aprotic solvent (e.g., ethanol or DMF).
-
Procedure: a. Dissolve 5-methyl-1,3,4-thiadiazole-2-thiol in the chosen solvent. b. Add the base portion-wise to the solution at room temperature to form the thiolate salt. c. Slowly add a solution of 3-bromopropanoic acid in the same solvent to the reaction mixture. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. e. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. f. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the thiadiazole ring (a singlet around 2.7 ppm), and two triplets for the methylene protons of the propanoic acid chain (in the range of 2.8-3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl carbon, the two methylene carbons, the carbonyl carbon of the carboxylic acid, and the two carbons of the thiadiazole ring.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the calculated molecular weight (204.27 g/mol ).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad band from 2500-3300 cm⁻¹), C-S stretching, and the vibrations of the thiadiazole ring.
Applications in Drug Discovery and Development
The unique structural features of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid make it an attractive candidate for various applications in medicinal chemistry. The 1,3,4-thiadiazole core is a known bioisostere for other five-membered heterocycles and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2][3]
Rationale for Biological Activity
The biological potential of this compound can be attributed to several key features:
-
The 1,3,4-Thiadiazole Moiety: This heterocyclic system is known to interact with a variety of enzymes and receptors. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can engage in hydrophobic and other interactions.[1]
-
The Carboxylic Acid Group: This functional group provides a key site for ionic interactions and hydrogen bonding, which can be crucial for anchoring the molecule within the active site of a target protein. It also enhances the water solubility of the molecule.
-
The Sulfanylpropanoic Acid Linker: The flexible three-carbon chain allows for optimal positioning of the thiadiazole and carboxylic acid moieties to interact with their respective binding pockets.
Caption: Potential pharmacophoric interactions of the title compound.
Potential Therapeutic Areas
Based on the known biological activities of related 1,3,4-thiadiazole derivatives, this compound could be explored as a lead for the development of agents in several therapeutic areas:
-
Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a common feature in many antibacterial and antifungal compounds.[4]
-
Anticancer Agents: Numerous thiadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[3][6]
-
Anti-inflammatory Agents: The thiadiazole scaffold has been incorporated into molecules with potent anti-inflammatory properties.[1]
-
Enzyme Inhibitors: The structural motifs present in this molecule make it a candidate for the design of inhibitors for various enzymes, such as kinases and proteases.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Future Perspectives
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid represents a valuable building block and a potential lead compound in drug discovery. Future research efforts could focus on:
-
Analogue Synthesis and SAR Studies: Systematic modification of the methyl group, the propanoic acid chain, and substitution on the thiadiazole ring could lead to the discovery of compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific biological targets and pathways modulated by this compound will be crucial for its further development.
-
In Vivo Efficacy and Safety Profiling: Promising analogues should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.
By leveraging the rich chemistry and diverse biological potential of the 1,3,4-thiadiazole scaffold, researchers can continue to unlock new therapeutic opportunities with compounds such as 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
References
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
-
3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem. National Institutes of Health. (URL: [Link])
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL not provided)
-
Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates. Request PDF on ResearchGate. (2025-08-05). (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC. (URL: [Link])
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. (2025-08-10). (URL: [Link])
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. (2023-12-13). (URL: [Link])
-
Propanoic acid - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])
-
Synthesis of methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-2-methyl-6-(2-phenoxyacetamido)penam-3-carboxylate. PrepChem.com. (URL: [Link])
- 3-((5-[(2-CARBOXYETHYL)THIO]-1,3,4-THIADIAZOL-2-YL)THIO)PROPANOIC ACID. (URL not provided)
- Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. OUCI. (URL not provided)
-
3-[[5-(4-methoxyphenyl)-4-thiadiazolyl]thio]propanoic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. (URL: [Link])
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. (URL: [Link])
-
5-Furan-2yl[3][4][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. (URL: [Link])
-
1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. the NIST WebBook. (URL: [Link])
-
4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. (URL: [Link])
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. (URL: [Link])
-
Ethyl 2 2 5 methyl 1 3 4 thiadiazol 2 yl thio acetyl amino acetate. mzCloud. (2016-02-18). (URL: [Link])
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
-
Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. (URL: [Link])
-
(PDF) Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. ResearchGate. (2018-07-29). (URL: [Link])
-
3-((Acetamidomethyl)thio)propanoic acid | C6H11NO3S | CID 7019598. PubChem. (URL: [Link])
-
1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. the NIST WebBook. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
The Emergence of 1,3,4-Thiadiazoles: A Technical Guide to Novel Compound Discovery
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently featured in a multitude of clinically relevant agents.[1][2] This five-membered heterocycle, with its unique electronic properties, serves as a versatile pharmacophore, enabling interactions with a wide array of biological targets.[3][4] This guide provides an in-depth exploration of the discovery of novel 1,3,4-thiadiazole compounds, from rational design and synthesis to biological evaluation and mechanism of action studies. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, primarily due to its favorable physicochemical properties and its ability to act as a bioisostere for other functional groups.[5] Its mesoionic character allows for enhanced membrane permeability, a critical factor for oral bioavailability.[3] Furthermore, the arrangement of nitrogen and sulfur atoms creates a scaffold amenable to diverse substitutions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
This guide will navigate the multifaceted process of discovering novel 1,3,4-thiadiazole derivatives, emphasizing a holistic approach that integrates synthetic chemistry, biological screening, and mechanistic studies.
Strategic Pathways to Novel 1,3,4-Thiadiazole Analogs
The synthesis of the 1,3,4-thiadiazole core is well-established, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies
The most prevalent and versatile methods for constructing the 1,3,4-thiadiazole ring involve the cyclization of thiosemicarbazide or its derivatives.[5][6] These reactions are typically straightforward and allow for the introduction of diverse substituents at the 2 and 5 positions of the thiadiazole ring.
Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This protocol outlines a common and reliable method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a key intermediate for further derivatization.[7]
-
Reaction Setup: To a stirred solution of an appropriate aromatic carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol), add thiosemicarbazide (1.0-1.2 eq) portion-wise at 0 °C.
-
Cyclization: The reaction mixture is then heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
Neutralization: The acidic solution is neutralized to pH 7-8 with a suitable base (e.g., 10% NaOH solution).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the solvent and the dehydrating agent, facilitating the cyclization of the thiosemicarbazide with the carboxylic acid.
-
Ice-water quench and neutralization: This is a critical step to hydrolyze the excess POCl₃ and precipitate the product. The careful addition to ice controls the exothermic reaction.
-
Recrystallization: This purification technique is chosen for its efficiency in removing unreacted starting materials and by-products, yielding a highly pure final compound.
Diagram: General Synthetic Workflow
Caption: A typical workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Diversity-Oriented Synthesis
To explore a wider chemical space, diversity-oriented synthesis approaches can be employed. This often involves the use of multi-component reactions or the derivatization of a common intermediate. For instance, the 2-amino group of 2-amino-5-aryl-1,3,4-thiadiazoles is a versatile handle for introducing a variety of substituents through acylation, alkylation, or Schiff base formation.[6]
Biological Evaluation: Unveiling the Therapeutic Potential
The 1,3,4-thiadiazole scaffold has been associated with a broad spectrum of biological activities.[1][8][9] A systematic screening cascade is essential to identify and characterize the therapeutic potential of novel analogs.
Primary Screening: A Broad Net for Activity
Initial screening should be conducted against a diverse panel of assays representing key therapeutic areas where 1,3,4-thiadiazoles have shown promise.
Table 1: Common Biological Activities of 1,3,4-Thiadiazole Derivatives and Relevant Assays
| Biological Activity | Common Assay(s) | Key Molecular Targets |
| Anticancer | MTT assay, SRB assay, Cell cycle analysis, Apoptosis assays | Kinases (e.g., PI3K/Akt), Tubulin, Topoisomerases[3][10] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Dihydrofolate reductase, DNA gyrase |
| Anti-inflammatory | COX-1/COX-2 inhibition assays, LPS-induced cytokine release | Cyclooxygenases (COX), Lipoxygenases (LOX) |
| Anticonvulsant | Maximal Electroshock (MES) test, Pentylenetetrazole (PTZ) test | Voltage-gated sodium channels, GABA receptors |
| Antitubercular | Microplate Alamar Blue Assay (MABA) | InhA (Enoyl-ACP reductase)[11] |
Secondary and Mechanistic Studies: Elucidating the "How"
Compounds that exhibit significant activity in primary screens should be advanced to more detailed secondary and mechanistic studies to understand their mode of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol provides a general framework for assessing the inhibitory activity of a novel 1,3,4-thiadiazole compound against a specific kinase, a common target for anticancer agents.[10]
-
Reagents and Materials: Recombinant human PI3Kα, kinase buffer, ATP, substrate (e.g., PIP2), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Drug Discovery Cascade for 1,3,4-Thiadiazole Compounds
Caption: A streamlined workflow for the discovery and development of novel 1,3,4-thiadiazole drug candidates.
Structure-Activity Relationship (SAR) Studies: The Logic of Molecular Design
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design.[1][11] SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for 1,3,4-Thiadiazole Derivatives:
-
Substituents at the 2- and 5-positions: The nature of the groups at these positions significantly influences the biological activity. For instance, in anticancer agents, the presence of aromatic or heteroaromatic rings can lead to enhanced potency.[12]
-
Linker between the thiadiazole core and substituents: The length and flexibility of any linker can impact how the molecule fits into the binding pocket of its target.
-
Electronic effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiadiazole ring and its substituents, thereby affecting target interactions.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a rich source of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities associated with this heterocycle ensure its continued relevance in drug discovery.[6][8] Future research will likely focus on the development of more selective and potent analogs, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation 1,3,4-thiadiazole-based drugs. The integration of multi-disciplinary approaches, from innovative synthetic methodologies to in-depth biological and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.
References
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Hu, Y., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-76. [Link]
-
Chandurwala, S., et al. (2023). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Research J. Pharm. and Tech, 16(1), 451-457. [Link]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-740. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(5), 785. [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Rani, P., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1526. [Link]
-
G-Man, A. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8065. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30141-30153. [Link]
-
Foroumadi, A., et al. (2006). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 49(23), 6754-6761. [Link]
-
Szeliga, M. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 22(1), 146. [Link]
-
Matysiak, J. (2015). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 15(24), 2562-2580. [Link]
-
Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current topics in medicinal chemistry, 15(24), 2562-2580. [Link]
-
Carbone, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Cancers, 15(8), 2320. [Link]
-
Jatav, V., et al. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2014, 342575. [Link]
Sources
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. japsonline.com [japsonline.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
A Senior Application Scientist's Perspective on a Rational Approach to Drug Discovery
Foreword: Embracing the Unknown
In the realm of drug discovery, we are often confronted with novel chemical entities whose therapeutic potential is suggested by preliminary screens but whose precise mechanism of action remains shrouded in mystery. Such is the case with 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. While direct, comprehensive studies on this specific molecule are not abundant in publicly accessible literature, its structural motifs, particularly the 1,3,4-thiadiazole core, provide a fertile ground for hypothesis-driven investigation.
This guide is structured not as a definitive statement on the compound's mechanism, but as a strategic roadmap for its elucidation. We will leverage established principles of medicinal chemistry and molecular pharmacology to propose a plausible mechanism of action and outline a rigorous, multi-faceted experimental plan to test this hypothesis. Our approach is designed to be self-validating, with each experimental stage building upon the last to construct a coherent and evidence-based narrative of the compound's biological activity.
Part 1: Deconstructing the Molecule: A Hypothesis of Action
The structure of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid offers several clues to its potential biological targets. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects[1][2][3].
A key structural feature of our compound of interest is the 5-methyl-1,3,4-thiadiazol-2-yl moiety. This core is structurally reminiscent of methimazole (thiamazole), a well-characterized inhibitor of thyroperoxidase used in the treatment of hyperthyroidism[4][5][6][7][8]. Methimazole's mechanism involves the inhibition of thyroid hormone synthesis by interfering with the iodination of tyrosine residues on thyroglobulin[4][5].
Therefore, a primary hypothesis is that 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid may act as an inhibitor of peroxidase enzymes. This hypothesis is further supported by the known antioxidant properties of some thiadiazole derivatives, which suggest an ability to interact with reactive oxygen species and redox processes, often central to peroxidase activity[9].
Beyond peroxidase inhibition, the broader literature on 1,3,4-thiadiazole derivatives suggests other potential avenues of action, such as the modulation of kinase signaling pathways, which are often implicated in cancer and inflammation[10][11].
Our investigation will therefore proceed along these hypothesized lines of inquiry, starting with the most direct and plausible target and expanding to broader screens if necessary.
Part 2: A Phased Experimental Approach to Mechanistic Elucidation
The following experimental plan is designed to systematically test our primary hypothesis and explore secondary possibilities.
Phase 1: Target Engagement and In Vitro Characterization
The initial phase focuses on confirming direct interaction with the hypothesized target and characterizing the nature of this interaction.
1.1. In Vitro Peroxidase Inhibition Assay
-
Objective: To determine if 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid directly inhibits the activity of a model peroxidase enzyme, such as horseradish peroxidase (HRP) or a mammalian peroxidase like myeloperoxidase (MPO) or thyroid peroxidase (TPO).
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add the peroxidase enzyme and a suitable substrate (e.g., 3,3',5,5'-Tetramethylbenzidine (TMB) for HRP).
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Measure the rate of product formation spectrophotometrically.
-
Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Include a known inhibitor (e.g., methimazole for TPO) as a positive control.
-
-
Causality and Validation: A dose-dependent decrease in enzyme activity will provide strong evidence for direct inhibition. The IC₅₀ value will quantify the compound's potency.
1.2. Enzyme Kinetics Studies
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Protocol:
-
Perform the peroxidase inhibition assay as described above, but vary the concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
-
Causality and Validation: The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition, providing deeper insight into how the compound interacts with the enzyme.
Data Presentation: In Vitro Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition |
| 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | TPO | [Data] | [Data] |
| Methimazole (Control) | TPO | [Data] | Competitive |
Phase 2: Cellular Assays to Confirm Biological Relevance
This phase aims to determine if the observed in vitro activity translates to a functional effect in a cellular context.
2.1. Cellular Target Engagement Assay
-
Objective: To confirm that the compound can engage its target within a cellular environment.
-
Protocol (Example for Thyroid Cells):
-
Culture a relevant cell line (e.g., a thyrocyte cell line).
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and perform a cellular thermal shift assay (CETSA) or a drug affinity responsive target stability (DARTS) assay to assess the thermal or proteolytic stability of the target protein (e.g., TPO).
-
Analyze changes in protein stability by Western blotting.
-
-
Causality and Validation: An increase in the stability of the target protein in the presence of the compound indicates direct binding in a cellular context.
2.2. Functional Cellular Assay
-
Objective: To measure the downstream functional consequences of target inhibition.
-
Protocol (Example for Thyroid Hormone Synthesis):
-
Culture thyrocytes and stimulate them to produce thyroid hormones.
-
Treat the cells with the test compound.
-
Measure the levels of secreted thyroxine (T4) and triiodothyronine (T3) using ELISA or mass spectrometry.
-
-
Causality and Validation: A dose-dependent reduction in thyroid hormone production would be a strong indicator of a physiologically relevant mechanism of action.
Workflow for Mechanistic Investigation
Caption: A logical workflow for the mechanistic elucidation of the test compound.
Phase 3: Broad Profiling and Off-Target Effects
If the primary hypothesis is not confirmed, or to build a more comprehensive profile of the compound's activity, broader screening is necessary.
3.1. Kinase Panel Screening
-
Objective: To assess the compound's activity against a broad panel of kinases, given the known activity of some thiadiazole derivatives[10][11].
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).
-
The service will test the compound at one or more concentrations against a large panel of recombinant kinases.
-
The output will be a percentage of inhibition for each kinase.
-
-
Causality and Validation: "Hits" (kinases inhibited above a certain threshold) will need to be validated with dose-response curves to determine IC₅₀ values.
3.2. Phenotypic Screening
-
Objective: To identify the compound's effects on cellular phenotypes, which can provide clues to its mechanism of action.
-
Protocol:
-
Utilize high-content imaging or other phenotypic screening platforms.
-
Treat a panel of diverse cell lines with the compound.
-
Assess a range of cellular parameters, such as proliferation, apoptosis, cell cycle progression, and morphological changes.
-
-
Causality and Validation: A distinct and potent phenotypic effect can guide further target identification efforts.
Experimental Workflow Diagram
Caption: A streamlined experimental workflow from initial screening to lead optimization.
Part 4: Conclusion and Future Directions
The journey to elucidate the mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a testament to the systematic and logical progression of modern drug discovery. By grounding our investigation in the known biological activities of its core chemical scaffold, we have formulated a testable hypothesis centered on peroxidase inhibition.
The outlined experimental plan provides a robust framework for validating this hypothesis, from initial in vitro enzyme assays to more complex cellular and broad-profiling studies. The data generated from this multi-pronged approach will not only illuminate the specific mechanism of action of this compound but also inform its potential therapeutic applications and guide future lead optimization efforts. The 1,3,4-thiadiazole nucleus continues to be a source of promising new therapeutic agents, and a thorough understanding of the structure-activity relationships of its derivatives is paramount to unlocking their full potential.
References
-
Thiamazole - Wikipedia. [Link]
-
Methimazole - StatPearls - NCBI Bookshelf - NIH. [Link]
-
What is the mechanism of Methimazole? - Patsnap Synapse. [Link]
-
Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC - NIH. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. [Link]
-
Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - Cheméo. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC - NIH. [Link]
-
Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation | ACS Omega - ACS Publications. [Link]
-
Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. [Link]
-
Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies - ResearchGate. [Link]
-
3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((2-(1H-tetrazol-1-yl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene- - PubChem. [Link]
-
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid - PubChemLite. [Link]
-
Compound 3,3'-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]azanediyl}dipropanoic... [Link]
-
A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - Acta Pharmaceutica. [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiamazole - Wikipedia [en.wikipedia.org]
- 5. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 7. Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [acta.pharmaceutica.farmaceut.org]
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure Determination of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1,3,4-thiadiazole are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their interactions with biological targets and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. While a definitive crystal structure for this specific molecule is not publicly available as of the writing of this guide, we will leverage the crystal structure of a closely related coordination compound, tetraaquabis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetato-κO}cobalt(II), as a case study.[4] This guide will detail the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis pipeline, providing field-proven insights into the experimental choices and their underlying causality.
Introduction: The Significance of Crystal Structure in Drug Discovery
The 1,3,4-thiadiazole moiety is a five-membered aromatic heterocycle containing two nitrogen and one sulfur atom.[2] Its unique electronic and physicochemical properties, including its ability to act as a bioisostere for other heterocycles and its capacity for hydrogen bonding and other non-covalent interactions, contribute to its diverse biological activities.[5][6] The precise knowledge of the three-dimensional structure of a molecule, as provided by single-crystal X-ray diffraction, is indispensable in drug development.[7][8] It allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the elucidation of intermolecular interactions that govern the packing of molecules in the solid state.[9] This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the design of molecules with improved potency, selectivity, and pharmacokinetic profiles.
Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
The synthesis of the title compound can be achieved through a well-established synthetic route involving the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol. The general approach is outlined below, based on similar syntheses reported in the literature.[10][11]
Experimental Protocol: Synthesis
-
Preparation of 5-methyl-1,3,4-thiadiazole-2-thiol: This starting material can be synthesized by the cyclization of thiosemicarbazide with a suitable acetylating agent in the presence of a dehydrating agent.
-
S-alkylation: To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol in a suitable solvent such as ethanol or acetone, an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) is added to generate the thiolate anion.
-
Reaction with 3-bromopropanoic acid: An equimolar amount of 3-bromopropanoic acid is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Crystallization: The Gateway to Structure Determination
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[12][13] Crystallization is a process of purification and is based on the principle of reducing the solubility of a compound in a solvent to induce the formation of an ordered crystalline lattice.[14]
Crystallization Methodologies
Several techniques can be employed for the crystallization of small organic molecules. The choice of method and solvent is crucial and often requires empirical screening.[15][16]
| Crystallization Method | Description | Suitability |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | Simple and widely applicable for many organic compounds.[16] |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth. | Excellent for small quantities of material and allows for fine control over the rate of crystallization.[16] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids as they slowly mix. | Useful when the compound is sensitive to temperature changes. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization. | Effective for compounds with a significant temperature-dependent solubility.[14] |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: The solubility of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid should be tested in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the chosen solvents at room temperature or with gentle heating.
-
Setting up Crystallization Trials: Employ a combination of the crystallization methods described above. For example, set up slow evaporation trials in small vials with different solvents and vapor diffusion trials using various solvent/anti-solvent pairs.
-
Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically over several days to weeks for the appearance of single crystals.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9] The fundamental principle involves the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[9]
The SCXRD Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 4. Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculations of the coordination compound tetraaquabis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetato-κO}cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid: A Technical Guide for Preclinical Assessment
This guide provides a comprehensive framework for the in vitro evaluation of the novel compound, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. Drawing upon the extensive biological activities reported for the 1,3,4-thiadiazole scaffold, this document outlines a strategic and scientifically rigorous approach to characterizing its potential as a therapeutic agent. The proposed studies are designed to elucidate the cytotoxic and anti-inflammatory properties of the compound, providing critical data for further drug development.
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The mesoionic nature of the thiadiazole ring allows for favorable membrane permeability, enabling interaction with various biological targets.[3] Given the established potential of this chemical class, a thorough in vitro investigation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is warranted.
Part 1: Foundational Cytotoxicity Assessment
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational assessment identifies the concentration range at which the compound exhibits cytotoxic effects, informing the design of subsequent mechanistic studies. We propose a dual-assay approach to obtain a comprehensive understanding of the compound's impact on cell health.
Rationale for a Dual-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular processes. To ensure robust and reliable data, we will employ two distinct and widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[4][5] This orthogonal approach provides a more complete picture of the compound's cytotoxic potential.
Experimental Workflow: Cytotoxicity Profiling
The initial screening will be performed against a panel of human cancer cell lines to assess the breadth of cytotoxic activity. The selection of cell lines should be strategic, representing different tumor types. A typical initial panel could include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[6][7]
Caption: Experimental workflow for in vitro cytotoxicity testing.
Detailed Protocols
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[4]
Materials:
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.[6]
-
Treat cells with serial dilutions of the test compound and controls for the desired incubation period.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[8][9]
Materials:
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Human cancer cell lines
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound and controls. Include wells for background control (medium only), vehicle control, and a maximum LDH release control (cells treated with lysis buffer).[10]
-
After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 20-30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Data Presentation
The results of the cytotoxicity assays should be presented in a clear and concise tabular format, allowing for easy comparison of the compound's potency across different cell lines.
Table 1: Cytotoxicity of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (Template)
| Cell Line | Tissue of Origin | IC50 (µM) - MTT Assay (48h) | IC50 (µM) - LDH Assay (48h) | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Reference value |
| NCI-H460 | Lung Carcinoma | Data to be determined | Data to be determined | Reference value |
| SF-268 | Glioma | Data to be determined | Data to be determined | Reference value |
| Additional Cell Lines | ... | ... | ... | ... |
Part 2: Investigation of Anti-Inflammatory Potential
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[11] The 1,3,4-thiadiazole scaffold has been associated with anti-inflammatory properties.[1] Therefore, a focused investigation into the anti-inflammatory effects of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a logical next step.
Rationale for Targeting Inflammatory Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[12][13] Dysregulation of NF-κB is implicated in various inflammatory diseases and cancers.[14][15] We propose to investigate the effect of the test compound on the NF-κB pathway in a relevant cellular model.
Experimental Workflow: Anti-Inflammatory Assessment
We will use a macrophage cell line, such as RAW 264.7, which is a standard model for studying inflammation. Inflammation will be induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[16]
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Protocols
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
RAW 264.7 cells
-
LPS
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Enzyme-linked immunosorbent assays (ELISAs) will be used to quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the NO production assay
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the protocol provided with the specific ELISA kits.
-
In brief, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution.
-
Measure the absorbance and calculate the cytokine concentrations from the standard curve.
Mechanistic Insights: NF-κB Signaling
To understand the mechanism of anti-inflammatory action, it is crucial to investigate the effect of the compound on the NF-κB signaling pathway.
Sources
- 1. japsonline.com [japsonline.com]
- 2. jocpr.com [jocpr.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Bioactivity Screening of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1][2] Derivatives incorporating this core have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antifungal agents.[3][4][5][6] This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel derivative, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. Our approach integrates in silico predictive modeling with targeted in vitro assays to efficiently elucidate the compound's pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, field-proven protocols for a robust preliminary assessment.
The intrinsic properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to act as a hydrogen-binding domain and a two-electron donor system, contribute to its diverse pharmacological profile.[2] The sulfur atom enhances lipophilicity, a key factor in traversing biological membranes.[2] Given this rich chemical background, a systematic screening cascade is essential to identify the most promising therapeutic avenues for this novel compound.
Part 1: In Silico Bioactivity and Pharmacokinetic Prediction
Before embarking on resource-intensive wet-lab experiments, a preliminary in silico evaluation is a prudent and cost-effective first step.[7][8] Computational tools can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its likely biological targets.[9][10] This predictive analysis helps to prioritize experimental assays and identify potential liabilities early in the drug discovery process.
Logical Workflow for In Silico & In Vitro Screening
Figure 1: A streamlined workflow for the preliminary bioactivity screening of novel compounds.
1.1. ADMET and Drug-Likeness Prediction
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. Lipinski's "Rule of Five" is a widely used guideline. We will use computational tools to assess these properties for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | < 500 g/mol | Yes |
| LogP (Octanol-water partition coefficient) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
These are hypothetical values for illustrative purposes and should be calculated using appropriate software.
1.2. Protocol: In Silico ADMET and Bioactivity Prediction
-
Obtain the SMILES string for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
-
Utilize a web-based platform such as SwissADME or pkCSM to input the SMILES string.
-
Analyze the output for key pharmacokinetic parameters, including but not limited to:
-
Gastrointestinal (GI) absorption
-
Blood-brain barrier (BBB) penetration
-
Cytochrome P450 (CYP) inhibition
-
Hepatotoxicity
-
Ames mutagenicity
-
-
Evaluate the bioactivity predictions from tools like PASS (Prediction of Activity Spectra for Substances) to identify potential biological targets.
Part 2: In Vitro Antimicrobial Screening
Given that thiadiazole derivatives frequently exhibit antimicrobial properties, a primary focus of the preliminary screening will be to assess the compound's activity against a panel of clinically relevant bacteria and fungi.[11]
Experimental Workflow for Antimicrobial Susceptibility Testing
Figure 2: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
2.1. Rationale for Assay Selection
The broth microdilution method is a standardized, high-throughput technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] It provides a quantitative measure of the compound's potency.
2.2. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include appropriate controls:
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used)
-
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: In Vitro Anticancer Screening
Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, often through mechanisms such as kinase inhibition.[13][14] Therefore, a preliminary assessment of the compound's anticancer potential is warranted.
3.1. Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] It is a widely used and reliable method for initial cytotoxicity screening.
3.2. Protocol: MTT Cytotoxicity Assay
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid for 48-72 hours.
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Positive control (a known cytotoxic agent, e.g., doxorubicin)
-
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Part 4: Data Analysis and Interpretation
The quantitative data generated from the in vitro assays should be tabulated for clear comparison and interpretation.
4.1. Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | |
| Escherichia coli (Gram-negative) | |
| Pseudomonas aeruginosa (Gram-negative) | |
| Candida albicans (Fungus) |
This table should be populated with the experimentally determined MIC values.
4.2. Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | |
| A549 (Lung) | |
| HCT116 (Colon) |
This table should be populated with the experimentally determined IC50 values.
This guide provides a foundational framework for the preliminary bioactivity screening of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. The integration of in silico predictions with targeted in vitro assays allows for an efficient and data-driven approach to identifying the most promising therapeutic potential of this novel compound. Positive "hits" from this initial screen (e.g., potent antimicrobial or anticancer activity) would warrant further investigation, including more extensive profiling against resistant strains or a broader panel of cancer cell lines, mechanism of action studies, and lead optimization efforts.
References
-
Bhatia, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29473-29488. [Link]
-
Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
-
MDPI. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2956. [Link]
-
MDPI. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(8), 1985. [Link]
-
ACS Publications. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
-
Scientific Research Publishing. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Computational Chemistry, 12(1). [Link]
-
ResearchGate. (2021). (PDF) Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Retrieved from [Link]
-
PubMed Central. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 21(10), 1309. [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(7), 869. [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757–17767. [Link]
-
ResearchGate. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 557-576. [Link]
-
MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(3), 1795. [Link]
-
Journal of Advanced Scientific Research. (2020). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Journal of Advanced Scientific Research, 11(3 Suppl 1). [Link]
-
PubMed Central. (2022). Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract. BMC Complementary Medicine and Therapies, 22(1), 195. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
An Application Note for Researchers
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural and electronic properties of the thiadiazole ring make it a privileged pharmacophore, capable of engaging in various biological interactions.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, a valuable intermediate for drug discovery and development. The synthesis is presented as a robust two-step process, beginning with the formation of the core heterocyclic intermediate, 5-methyl-1,3,4-thiadiazole-2-thiol, followed by a nucleophilic S-alkylation to yield the final product. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
The target compound, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, incorporates a flexible carboxylic acid side-chain onto the rigid 1,3,4-thiadiazole core. This combination of a lipophilic heterocycle and a polar, ionizable chain is a common strategy in drug design to modulate pharmacokinetic properties.
Our synthetic approach is a logical and efficient two-step sequence:
-
Step 1: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol (Intermediate I). This key intermediate is prepared via the acid-catalyzed cyclization and dehydration of 1-acetyl-4-thiosemicarbazide. This is a classic and reliable method for constructing the 2,5-disubstituted 1,3,4-thiadiazole ring system.[4][5]
-
Step 2: Synthesis of the Final Product. This step involves the S-alkylation of Intermediate I with 3-chloropropanoic acid. The reaction proceeds via a Williamson ether synthesis-type mechanism, where a basic medium facilitates the deprotonation of the thiol to form a potent thiolate nucleophile, which subsequently displaces the chloride ion.
The overall workflow is depicted below.
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
PART A: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol (Intermediate I)
Principle: This synthesis relies on the intramolecular cyclization of an acylthiosemicarbazide. Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent, driving the reaction towards the formation of the stable aromatic thiadiazole ring. The starting material, 1-acetyl-4-thiosemicarbazide, is readily prepared by the acylation of thiosemicarbazide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Thiosemicarbazide | ≥99% | Standard Vendor |
| Acetyl Chloride | ≥99% | Standard Vendor |
| Chloroform | ACS Grade | Standard Vendor |
| Sulfuric Acid (Conc.) | 95-98% | Standard Vendor |
| Deionized Water | - | - |
| Ethanol | 95% or Absolute | Standard Vendor |
| Round-bottom flasks, Condenser | - | - |
| Magnetic stirrer, Heating mantle | - | - |
| Ice bath, Buchner funnel | - | - |
Step-by-Step Procedure:
-
Preparation of 1-Acetyl-4-thiosemicarbazide:
-
Suspend thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of chloroform in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Add acetyl chloride (7.85 g, 0.1 mol) dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Filter the resulting white solid, wash with a small amount of cold chloroform, and air dry. The product is used directly in the next step without further purification.
-
-
Cyclization Reaction:
-
Carefully add the crude 1-acetyl-4-thiosemicarbazide (13.3 g, 0.1 mol) in small portions to 50 mL of ice-cold concentrated sulfuric acid in a 250 mL beaker with stirring.
-
Scientist's Note (Safety): This addition is exothermic. Maintain the temperature below 20°C using an ice bath to prevent uncontrolled reaction or degradation.
-
After complete addition, remove the ice bath and allow the mixture to stand at room temperature for 12 hours (or overnight) with occasional stirring.
-
Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with constant stirring.
-
A pale yellow precipitate will form. Allow the mixture to stand for 1 hour to ensure complete precipitation.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a 50:50 ethanol/water mixture to yield pale yellow needles.
-
Dry the purified product in a vacuum oven at 50°C.
-
Expected Results & Characterization:
-
Yield: 75-85%
-
Melting Point: 222-224°C
-
Trustworthiness Check: The compound exists predominantly in its thione tautomeric form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione.[6] Spectroscopic data will reflect this.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.9 (s, 1H, N-H), 2.55 (s, 3H, CH₃).[6]
-
FT-IR (KBr, cm⁻¹): ~3100-2900 (N-H stretch), ~1500 (C=N stretch), ~1300 (C=S stretch).[6]
PART B: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Principle: This reaction is a nucleophilic substitution. The thiol proton of Intermediate I is acidic and is readily removed by sodium hydroxide to form the sodium thiolate salt. This thiolate is a strong nucleophile that attacks the carbon atom bearing the chlorine in 3-chloropropanoic acid, displacing the chloride and forming a stable carbon-sulfur bond. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Caption: Simplified mechanism of the S-alkylation reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | From Part A | - |
| 3-Chloropropanoic acid | ≥98% | Standard Vendor |
| Sodium Hydroxide (NaOH) | ≥98%, pellets | Standard Vendor |
| Ethanol | 95% | Standard Vendor |
| Hydrochloric Acid (Conc.) | 37% | Standard Vendor |
| Deionized Water | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
| Mobile Phase (e.g., Ethyl Acetate:Hexane) | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 5-methyl-1,3,4-thiadiazole-2-thiol (6.61 g, 0.05 mol) in 100 mL of a 1:1 ethanol/water solution.
-
Add sodium hydroxide (4.0 g, 0.1 mol) to the solution and stir until it is completely dissolved.
-
Rationale: Two equivalents of base are used: one to deprotonate the thiol and one to neutralize the carboxylic acid of the alkylating agent, ensuring the thiolate remains the primary nucleophile.
-
In a separate beaker, dissolve 3-chloropropanoic acid (5.43 g, 0.05 mol) in 20 mL of water.
-
-
Alkylation Reaction:
-
Add the 3-chloropropanoic acid solution dropwise to the stirred thiolate solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 7:3 Ethyl Acetate:Hexane with a drop of acetic acid). The starting thiol should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume by about half using a rotary evaporator to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid. A white precipitate of the product will form.
-
Causality: Acidification is critical. It protonates the sodium carboxylate salt, which is water-soluble, converting it into the neutral carboxylic acid, which is much less soluble in water and thus precipitates out.
-
Stir the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
For higher purity, the product can be recrystallized from an ethanol/water mixture.
-
Expected Results & Characterization:
-
Yield: 80-90%
-
Appearance: White crystalline solid
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 3.45 (t, 2H, S-CH₂), 2.75 (t, 2H, CH₂-COOH), 2.65 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5 (C=O), 165.0 (C-S, thiadiazole), 158.0 (C-N, thiadiazole), 34.0 (CH₂-COOH), 30.0 (S-CH₂), 15.5 (CH₃).
-
FT-IR (KBr, cm⁻¹): 3200-2800 (broad O-H stretch of carboxylic acid), 1705 (C=O stretch), 1420 (C-N stretch).
-
MS (ESI-): m/z 219 [M-H]⁻.
References
-
da Silva, A. B. F., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Sharma, V., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC, NIH. [Link]
-
Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Al-Obaidi, A. M. J., et al. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. IOP Conference Series: Earth and Environmental Science. [Link]
-
Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Sych, I. V., et al. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica. [Link]
-
Unknown Author. (n.d.). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Thesis. [Link]
-
Grudzinski, W., et al. (2022). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. MDPI. [Link]
-
Unknown Author. (n.d.). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Journal of Advanced Scientific Research. [Link]
-
Ban, Z. A. H., & Sarhan, B. M. (2016). Synthesis and Spectroscopic Study of 3-Hydroxy-2-(3-(4-Nitrobenzoyl) Thiouriedo) Propanoic Acid with their Metal Complexes. Baghdad Science Journal. [Link]
-
Al-Adilee, K. J., & Jaber, H. K. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. ResearchGate. [Link]
-
MolPort. (n.d.). Compound 3,3'-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]azanediyl}dipropanoic acid. MolPort. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
-
Al-Masoudi, W. A., & Al-Salami, B. K. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. [Link]
-
da Silva, A. B. F., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Yousif, E., et al. (2014). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]
-
Al-Jbouri, R. S. S., & Al-Janabi, A. S. M. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology. [Link]
- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Al-Juboori, A. A. H., & Al-Bayati, R. I. H. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]
-
Desai, N. C., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. [Link]
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. benchchem.com [benchchem.com]
antimicrobial assay protocol for 1,3,4-thiadiazole derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the antimicrobial properties of novel 1,3,4-thiadiazole derivatives. The protocols are designed to be robust and self-validating, integrating principles from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.
Introduction: The Promise of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural component in a variety of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The strong aromaticity of the thiadiazole ring contributes to its in vivo stability, making its derivatives promising candidates for drug development.[3] Their antimicrobial efficacy is often attributed to the ability to interfere with essential biochemical pathways in pathogens.[5]
The escalating threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[6] Synthetic compounds, such as 1,3,4-thiadiazole derivatives, offer a valuable avenue for developing next-generation antimicrobial agents.[7] This guide outlines standardized and reliable protocols for the initial screening and quantitative assessment of their antibacterial activity.
Diagram 1: Overall Antimicrobial Assay Workflow
The following diagram illustrates the logical progression from receiving a synthesized 1,3,4-thiadiazole derivative to determining its quantitative antimicrobial potency.
Caption: High-level workflow for antimicrobial evaluation of 1,3,4-thiadiazole derivatives.
Part 1: Preliminary Screening via Agar Well Diffusion Assay
This method serves as an initial qualitative screen to rapidly assess if the synthesized 1,3,4-thiadiazole derivatives possess antimicrobial activity. It is a widely used technique for testing synthetic compounds.[8][9] The principle relies on the diffusion of the compound from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of a lawn of bacteria, resulting in a clear zone of inhibition around the well.[10]
Causality Behind Experimental Choices
-
Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[11] Its composition is well-defined, it has low levels of inhibitors (e.g., for sulfonamides), and it supports the growth of most common pathogens, ensuring reproducibility.[11]
-
Inoculum Standardization: The density of the bacterial inoculum is critical. A non-standardized inoculum can lead to significant variations in the size of the inhibition zone.[12] The McFarland 0.5 standard is used to adjust the turbidity of the bacterial suspension to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, ensuring a confluent lawn of growth and consistent test conditions.[13]
-
Solvent Control: Since many synthetic compounds like 1,3,4-thiadiazole derivatives are insoluble in water, a solvent such as dimethyl sulfoxide (DMSO) is often required. A well containing only the solvent must be included as a negative control to ensure that the solvent itself does not exhibit any antimicrobial activity at the concentration used.
Step-by-Step Protocol: Agar Well Diffusion
-
Preparation of Materials:
-
Synthesized 1,3,4-thiadiazole derivatives.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Sterile Mueller-Hinton Broth (MHB) or saline solution (0.9%).
-
McFarland 0.5 turbidity standard.
-
Sterile cotton swabs, micropipettes, and tips.
-
Sterile cork borer (6-8 mm diameter).
-
Dimethyl sulfoxide (DMSO, sterile-filtered).
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile MHB or saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile broth/saline and comparing against a white background with a contrasting black line.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform distribution and a confluent lawn of growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, punch uniform wells into the inoculated agar plate. Carefully remove the agar plugs.
-
Prepare a stock solution of each 1,3,4-thiadiazole derivative (e.g., 1 mg/mL) in DMSO.
-
Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a designated well.
-
In separate wells, add the positive control (standard antibiotic) and the negative control (DMSO) to validate the assay.
-
-
Incubation and Data Collection:
-
Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters, mm) around each well.
-
Part 2: Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the preliminary screen, a quantitative analysis is required. The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the antimicrobial potency of a compound.[14] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16] The broth microdilution method, performed in 96-well microtiter plates, is a highly efficient and reproducible technique recommended by CLSI for determining MIC values.[13][17]
Causality Behind Experimental Choices
-
Two-Fold Serial Dilution: This method creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations. A variation of one twofold dilution is generally considered acceptable experimental variability.[18]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The activity of some antibiotics can be affected by the concentration of divalent cations (Ca²⁺ and Mg²⁺). CAMHB is standardized to contain a specific concentration of these ions, ensuring that results are consistent and comparable across different laboratories.
-
Controls are Mandatory:
-
Growth Control (Positive Control): Contains only broth and inoculum. This well must show turbidity, confirming that the bacteria can grow in the test conditions.
-
Sterility Control (Negative Control): Contains only uninoculated broth. This well must remain clear, confirming the sterility of the medium and the aseptic technique.
-
Solvent Control: If a solvent like DMSO is used, a control well with the highest concentration of DMSO used in the assay is included to ensure it doesn't inhibit bacterial growth.
-
Diagram 2: Broth Microdilution 96-Well Plate Layout
This diagram illustrates a typical setup for testing one compound against a bacterial strain, including essential controls.
Caption: Example 96-well plate layout for a broth microdilution MIC assay.
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (prepared as in the agar well diffusion protocol, then diluted further as described below).
-
Stock solutions of 1,3,4-thiadiazole derivatives in DMSO.
-
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the test compound. For example, to achieve a final concentration of 256 µg/mL in well 1, add 200 µL of a 256 µg/mL compound solution to well 1. (This requires calculating the initial dilution from the stock). A simpler way is to add 198 µL of CAMHB and 2 µL of a 12.8 mg/mL stock to well 1.
-
Alternatively, add 100 µL of a 2X final concentration of the drug to well 1 and 100 µL of CAMHB.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3. Mix thoroughly.
-
Continue this process down to well 10.
-
Discard 100 µL from well 10. This results in wells 1-10 containing 100 µL of compound at decreasing concentrations.
-
Well 11 (Growth Control) contains 100 µL of CAMHB with no compound.
-
Well 12 (Sterility Control) will contain 100 µL of CAMHB with no compound and will not be inoculated.
-
-
Final Inoculum Preparation and Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension with CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common method is to dilute the 0.5 McFarland suspension 1:150.[17]
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well is now 200 µL.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
Visually inspect the plate. The MIC is the lowest concentration of the 1,3,4-thiadiazole derivative at which there is no visible growth (i.e., the first clear well).[16] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Validate the results: The sterility control (well 12) must be clear, and the growth control (well 11) must be turbid.
-
Part 3: Data Presentation and Interpretation
Results should be presented clearly and concisely. For a series of compounds, a summary table is highly effective for comparing antimicrobial efficacy.
Table 1: Sample Antimicrobial Activity Data for 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent (R) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TDZ-01 | 4-Cl | 18 | 15 | 16 | 32 |
| TDZ-02 | 4-NO₂ | 22 | 19 | 8 | 16 |
| TDZ-03 | 4-OCH₃ | 12 | 10 | 64 | 128 |
| TDZ-04 | H | 10 | 9 | 128 | >256 |
| Ciprofloxacin | - | 30 | 28 | 0.5 | 0.25 |
| DMSO | - | 0 | 0 | >256 | >256 |
Note: Data are hypothetical and for illustrative purposes only. A lower MIC value indicates greater potency.[19]
References
-
Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 19(11), 18836–18848. [Link]
-
Mishra, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International, 32(10), 66-74. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved January 17, 2026, from [Link]
-
TECSE, T. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Drug Target Review. [Link]
-
Głowacka, J., & Ulanowska, K. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(18), 9993. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved January 17, 2026, from [Link]
-
Wang, M., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8752–8764. [Link]
-
Wikipedia. (2024). Minimum inhibitory concentration. In Wikipedia. [Link]
-
Bondad, M. G., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). LibreTexts. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Rai, P., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(1), e23749. [Link]
-
Pop, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055. [Link]
-
Głowacka, J., & Ulanowska, K. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(18), 9993. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). ResearchGate. [Link]
-
Martin, J. F., & Liras, P. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics, 11(11), 1608. [Link]
-
ResearchGate. (n.d.). Agar well diffusion assay of antibacterial compounds against... ResearchGate. [Link]
-
Anonymous. (2022). Antimicrobial Activity of Some Novel Heterocyclic Compounds. Heterocyclic Letters, 12(3), 553-562. [Link]
-
Gobouri, A. A., et al. (2019). New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3), 1035-1046. [Link]
-
Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. World Journal of Pharmaceutical Research, 7(15), 1-13. [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Science.gov. (n.d.). broth microdilution assays: Topics. Science.gov. Retrieved January 17, 2026, from [Link]
-
Al-Shdefat, R., et al. (2023). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. Antibiotics, 12(7), 1198. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Strategies and Assays for Antibiotic Discovery [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amr-insights.eu [amr-insights.eu]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio.libretexts.org [bio.libretexts.org]
Application Notes & Protocols: Investigating 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, a novel compound within the promising 1,3,4-thiadiazole class of potential anti-cancer agents. While direct studies on this specific molecule are emerging, the broader family of 1,3,4-thiadiazole derivatives has demonstrated significant potential in cancer research.[1][2][3] These compounds are known to interfere with critical cellular processes in cancer cells, including DNA replication and various signaling pathways.[1][2] This guide offers detailed protocols for assessing the cytotoxic and apoptotic effects of this novel thiadiazole derivative, establishing a foundational framework for its preclinical evaluation.
Introduction to 1,3,4-Thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole ring is a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1][4] Its structural similarity to pyrimidine, a key component of nucleobases, suggests a potential to interfere with DNA replication and synthesis, thereby inhibiting the rapid division of cancer cells.[2][3][5]
Studies on various 1,3,4-thiadiazole derivatives have revealed a range of anti-cancer activities, including:
-
Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells.[1]
-
Enzyme Inhibition: This class of compounds has been found to inhibit crucial enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases), histone deacetylases (HDACs), and topoisomerases.[1][4]
-
Disruption of Signaling Pathways: 1,3,4-thiadiazole derivatives can interfere with key signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[1][6]
Given the established anti-cancer potential of the 1,3,4-thiadiazole core, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid warrants thorough investigation as a potential therapeutic agent. The following protocols are designed to systematically evaluate its efficacy in various cancer cell lines.
Preliminary Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for reproducible results.
-
Solubility Testing: Determine the optimal solvent for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.
Quantitative Data Summary: A Framework for Analysis
The primary goal of the initial screening is to determine the compound's potency across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[7] Data should be presented in a clear, tabular format.
Table 1: Example IC50 Values for a Novel 1,3,4-Thiadiazole Derivative
| Cancer Cell Line | Tissue of Origin | IC50 (µM) [Compound] | IC50 (µM) [Positive Control, e.g., Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HepG2 | Hepatocellular Carcinoma | Experimental Data | Experimental Data |
| HCT116 | Colorectal Carcinoma | Experimental Data | Experimental Data |
| HEK293 | Normal Human Embryonic Kidney | Experimental Data | Experimental Data |
Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally. Including a non-cancerous cell line (e.g., HEK293) is crucial for assessing selectivity.
Experimental Protocols
The following are detailed, step-by-step protocols for fundamental in vitro assays to characterize the anti-cancer properties of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
-
Materials:
-
Selected cancer cell lines
-
96-well plates
-
Complete culture medium
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Materials:
-
6-well plates
-
Selected cancer cell lines
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells with cold PBS.[14] Repeat this step.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[16] Many anti-cancer agents induce cell cycle arrest at specific checkpoints.
-
Materials:
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[17]
-
Washing: Centrifuge the fixed cells (a higher speed may be required), discard the ethanol, and wash twice with PBS.[14]
-
RNase Treatment: Resuspend the cell pellet in PBS and add RNase A to ensure only DNA is stained.[14][17] Incubate for 30 minutes at 37°C.
-
PI Staining: Add the PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.[14] Analyze the DNA content using a linear scale to generate a histogram for cell cycle phase distribution.
-
Potential signaling pathways affected by 1,3,4-thiadiazole derivatives.
Further Mechanistic Studies
Should the initial screening reveal significant anti-cancer activity, further investigations are warranted. Western blotting is a powerful technique to probe the underlying mechanisms.[19]
-
Apoptosis Pathway Proteins: Investigate changes in the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of Caspase-3 and PARP are hallmarks of apoptosis.
-
Cell Cycle Regulatory Proteins: Analyze the expression of proteins that control cell cycle progression, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1), to confirm the phase of cell cycle arrest.
-
Signaling Pathway Proteins: Examine the phosphorylation status of key proteins in pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) to determine if the compound modulates these critical cancer-related signaling cascades.[6]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can effectively determine its potential as a novel anti-cancer agent and lay the groundwork for more advanced preclinical studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 380-388.
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
(n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(21), 6484.
- Gornowicz, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814.
- Maccallini, C., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(22), 6899.
- Tudor, R., et al. (2023).
- Gornowicz, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed, 35335177.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Gornowicz, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 495–506.
- Dittmann, K., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 187(10), 619–625.
- Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 409-421.
- Harris, G. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17793–17803.
- Sławiński, J., & Szafrański, K. (2020). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej (Online), 74, 185–203.
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[1][12]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association.
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[1][12]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. ResearchGate.
- Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Bioorganic & medicinal chemistry letters, 20(24), 7231–7235.
Sources
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. kumc.edu [kumc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. medium.com [medium.com]
Application Note & Protocols: Preclinical Evaluation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid for Antifungal Drug Development
Here are the detailed Application Notes and Protocols for the investigation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid as a potential antifungal agent.
Abstract
The rise of invasive fungal infections, coupled with increasing resistance to existing drug classes like azoles and echinocandins, presents a critical unmet medical need.[1][2] The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including potent antifungal effects.[3][4][5] This document provides a comprehensive guide for the preclinical investigation of a specific derivative, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. We outline detailed protocols for its chemical synthesis, robust in vitro evaluation of antifungal activity, elucidation of its potential mechanism of action, and a foundational framework for in vivo efficacy testing. This guide is intended for researchers in mycology, medicinal chemistry, and drug development, providing the necessary tools to systematically evaluate this compound's therapeutic potential.
Compound Profile and Rationale
Chemical Structure: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Molecular Formula: C₆H₈N₂O₂S₂
-
Core Scaffold: 5-Methyl-1,3,4-thiadiazole
-
Key Functional Groups: Thioether linkage, Propanoic acid tail
Rationale for Investigation: The 1,3,4-thiadiazole ring is a bioisostere of the azole heterocycles found in widely used antifungal drugs, suggesting it may interact with similar biological targets.[6] Derivatives of this scaffold have demonstrated significant activity against a broad spectrum of pathogenic fungi.[3][7] The thioether linkage provides conformational flexibility, while the propanoic acid moiety can enhance aqueous solubility and offers a potential handle for further chemical modification or pro-drug strategies. The selection of this specific compound is based on the hypothesis that this combination of features will yield a favorable balance of antifungal potency and drug-like properties.
Hypothesized Mechanisms of Antifungal Action
Based on extensive literature on related thiadiazole derivatives, two primary mechanisms are proposed for investigation.
Hypothesis A: Inhibition of Ergosterol Biosynthesis. Many azole and thiadiazole-based antifungals function by inhibiting the cytochrome P450 enzyme 14-α-demethylase (Erg11p), a critical step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][8] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises membrane integrity.
Hypothesis B: Disruption of Cell Wall Biogenesis. Alternatively, some 1,3,4-thiadiazole compounds have been shown to interfere with the synthesis of key cell wall components like β-(1,3)-glucan and chitin.[3][7] This weakens the cell wall, leading to osmotic instability and cell lysis, particularly in growing fungal cells.
Caption: Potential antifungal mechanisms of the thiadiazole compound.
Protocol: Chemical Synthesis
This protocol describes a two-step synthesis pathway starting from commercially available materials.
Workflow:
-
Step 1: Synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol. This intermediate is formed by the cyclization of acetylthiosemicarbazide.
-
Step 2: S-alkylation to yield the final product. The thiol intermediate is reacted with 3-bromopropanoic acid to form the thioether linkage.
Caption: Workflow for the synthesis of the target compound.
Detailed Protocol:
Step 1: Synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (0.1 mol).
-
Acylation: Slowly add acetic anhydride (0.11 mol) to the flask. Stir the mixture at room temperature for 2 hours.
-
Cyclization: Cool the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (50 mL). After the addition is complete, heat the mixture to 70-80°C for 1 hour.
-
Precipitation: Pour the cooled reaction mixture onto crushed ice (200 g). A solid precipitate will form.
-
Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the product in a desiccator.
Step 2: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 5-methyl-1,3,4-thiadiazole-2-thiol (0.05 mol) from Step 1 in ethanol (100 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 0.075 mol) to the solution and stir for 15 minutes.
-
Alkylation: Add 3-bromopropanoic acid (0.05 mol) to the mixture.
-
Reflux: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Acidification & Extraction: Dissolve the residue in water and acidify with 2N HCl to pH 2-3. The product will precipitate out. Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocols: In Vitro Antifungal Susceptibility Testing
These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Caption: Workflow for determining MIC and MFC values.
Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Media Preparation: Use RPMI-1640 medium buffered with MOPS.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate to achieve final concentrations typically ranging from 256 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Grow fungal cultures on Sabouraud Dextrose Agar (SDA). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[11]
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.
-
Controls:
-
Positive Control: A known antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for molds).
-
Negative (Growth) Control: Fungal inoculum with no compound.
-
Sterility Control: Medium only.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete (or significant, e.g., ≥50%) inhibition of visible growth compared to the growth control.[10]
Protocol 4.2: Minimum Fungicidal Concentration (MFC) Determination
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto SDA plates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest compound concentration from the MIC plate that results in no fungal growth (or a >99.9% reduction in CFU) on the subculture plates.[9]
Data Presentation: Example MIC (µg/mL) Data Table
| Fungal Species | 3-[(5-Methyl...)] | Fluconazole | Amphotericin B |
| Candida albicans (ATCC 90028) | 4 | 1 | 0.5 |
| Candida glabrata (Fluconazole-R) | 8 | >64 | 1 |
| Cryptococcus neoformans | 2 | 4 | 0.25 |
| Aspergillus fumigatus | 16 | >64 | 1 |
Note: Data are hypothetical and for illustrative purposes.
Protocols: Mechanistic Elucidation
Protocol 5.1: Ergosterol Quantification Assay
-
Rationale: This assay tests Hypothesis A by measuring the total ergosterol content in fungal cells after treatment with the compound. A significant reduction in ergosterol suggests inhibition of its biosynthesis pathway.[6][8]
-
Culture: Grow fungal cells (e.g., C. albicans) to mid-log phase in a suitable broth (e.g., YPD).
-
Treatment: Treat the cultures with the test compound at sub-inhibitory (0.5x MIC) and inhibitory (1x MIC) concentrations for several hours (e.g., 4-6 hours). Include an untreated control.
-
Cell Harvest & Saponification: Harvest cells by centrifugation, wash, and resuspend in 25% alcoholic KOH solution. Incubate at 85°C for 1 hour to saponify cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding n-heptane and sterile water, followed by vigorous vortexing.
-
Analysis: Collect the n-heptane layer and analyze it using a spectrophotometer (scan from 230 to 300 nm; ergosterol has a characteristic four-peak curve) or by a more sensitive method like LC-MS/MS for precise quantification.
-
Interpretation: Compare the ergosterol content of treated cells to the untreated control. A dose-dependent reduction in ergosterol supports the proposed mechanism.
Protocol 5.2: Cell Wall Integrity Assay (Sorbitol Protection)
-
Rationale: This assay tests Hypothesis B. Sorbitol is an osmotic protectant. If the compound targets the cell wall, its antifungal effect will be diminished in the presence of sorbitol, which stabilizes the osmotically sensitive cells.[3]
-
Assay Setup: Perform the MIC assay (Protocol 4.1) in parallel on two sets of 96-well plates.
-
Media:
-
Set 1: Standard RPMI-1640 medium.
-
Set 2: RPMI-1640 medium supplemented with an osmotic stabilizer, such as 0.8 M Sorbitol.
-
-
Procedure: Follow the standard MIC protocol for both sets of plates using a fungal strain sensitive to cell wall inhibitors (e.g., Saccharomyces cerevisiae or a relevant pathogen).
-
Interpretation: Compare the MIC values obtained in both media. A significant increase (e.g., ≥4-fold) in the MIC value in the sorbitol-containing medium suggests that the compound's primary target is the cell wall.
Protocol: Preliminary In Vivo Efficacy Model
This protocol describes a murine model of disseminated candidiasis to provide an initial assessment of the compound's efficacy in a living system.[11][12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for a murine model of systemic candidiasis.
Protocol:
-
Animal Model: Use immunocompetent mice (e.g., female BALB/c, 6-8 weeks old).
-
Infection: Infect mice via lateral tail vein injection with a non-lethal but established dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse).
-
Grouping: Randomize mice into groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., saline + 5% Tween-80).
-
Group 2 (Test Compound): Administer the thiadiazole compound at one or more dose levels (e.g., 10, 25 mg/kg).
-
Group 3 (Positive Control): Administer a clinically used antifungal (e.g., Fluconazole, 10 mg/kg).
-
-
Treatment: Begin treatment 2-4 hours post-infection. Administer treatments once or twice daily for 3-5 consecutive days via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Record animal weight and clinical signs of illness daily.
-
Endpoint & Analysis: At a predetermined endpoint (e.g., 3 days post-infection), euthanize the animals.[11] Aseptically remove target organs (kidneys are the primary target for C. albicans).
-
Fungal Burden: Weigh the organs, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions onto SDA plates containing antibiotics (to prevent bacterial growth).
-
Data Interpretation: Incubate plates and count the number of colonies to determine the fungal burden (CFU per gram of tissue). A statistically significant reduction in fungal burden in the treated groups compared to the vehicle control indicates in vivo efficacy.
Summary and Future Directions
This document provides a foundational framework for the preclinical evaluation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. Successful outcomes from these protocols—namely, potent in vitro activity (low MIC/MFC values), a clear mechanism of action, and a significant reduction in fungal burden in an animal model—would strongly support its advancement as a viable antifungal drug candidate.
Next steps would include:
-
Toxicology Studies: In vitro cytotoxicity against mammalian cell lines and in vivo acute toxicity studies.
-
Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion of the compound.[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and drug-like properties.
-
Spectrum of Activity: Broadening the panel of fungal pathogens tested, including clinically isolated resistant strains.
References
- The antifungal pipeline: a reality check - PMC - PubMed Central - NIH. (Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUh--Pk5lnAqJ42MG0kN4zqRkdvydwVBphtFFCnFkmTQ9bJS7I7v4Mh1otoaTlaH6jJ-LX8U-GXN9N5WXlHbFv-J4VcZO7yRW20SsvnJCZ-gOf5b2JtdUcirw3eNWEwoxu0cW2I8bjxCDkw4E=)
- Antifungal pipeline: Is there light at the end of the tunnel? - Baishideng Publishing Group. (Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX_yRaHtrlhPpvVgGZ4ckYdZKfqo4SpTbqKNUMeUxW4uuN5zMa9QOSu-PFXPS2IGbLndEVCWpXhQeYRoocQ8IBQAURv8IgyoVLDZ2Ak1TgRgyHciKzs1KIOtEQ4ZHNQ_ZwrFT691z20lnnAocbsicv7g==)
- Five Things To Know About The Antifungal Drug Pipeline - IDStewardship. (Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1HWYmwmk_KpYttZ7iw5X5UIV1ZSqioz44yIv4V_ZykVszbeR0beubyOBczJOyUHXsphUI9axdjVKNJINmOTnmuYjReK1Ho_14zTSbXoVYPqduXndygrisdf7EalWotqIK5BizspQRibvxRpTxopyq7V2b8OqwejrXKOI25XqYpb9f_A==)
- The antifungal drug development pipeline. Antifungal drugs approved by the FDA and under clinical trials (denoted in red font). - ResearchGate. (Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKa0vNr_e7sKg-2OdYAPpT3R3NUlxQX7NyFRmbnTHLjlr-hV2ffi26ApvD_KdDh5hzPLzvhtEFOjomqk6RWyCmCmHb5tt90cZJN2t6IjNQ_ABDn2J19dspJwSylqJFgH0Us-YeGEEM-XwV8YBuPDjmHqi55boxzoc3STyxDPF5imFIz9IxT3MFrEoRNZ-w6UG-U162o0q-rJTfI_LkeZ44qYp-8mKLJh9fAK1PU6s2h2fGVsi2ROJORBC3uIKXgrcBwRx1AW8=)
- The antifungal pipeline: a reality check - Semantic Scholar. (Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV8N5mMwF2ldLeKEUPWje-ZBE3wkwd-MKf7kfh67G7ruxu6LA9KN0RSzzZLRknwlAdAzMpZItzvBseDMdHmnJpzOFfXptoO0daXmJG5JRdDiIHfvChlpSIP17ysxJGv4fJWYVZ-aAc6v14FZDVcxp_sGl-FeMtKOZymV9RWoKayQdD4zx7XRxFtqrZGxin14nLQlp6fPfkT_nWxQTckibCuiNxORDQtX0PKDHKbikHfuGIDiTVPSbxcEAqfZA=)
-
Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. (Source: [Link])
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. (Source: [Link])
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC. PLOS ONE. (Source: [Link])
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. (Source: [Link])
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. Microbial Cell. (Source: [Link])
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. Journal of Fungi. (Source: [Link])
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (Source: [Link])
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Semantic Scholar. (Source: [Link])
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. (Source: [Link])
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. (Source: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. Molecules. (Source: [Link])
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (Source: [Link])
-
Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. (Source: [Link])
-
(PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (Source: [Link])
-
Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. (Source: [Link])
-
(PDF) Review on Preparation and Applications of Thiadiazole Derivatives. ResearchGate. (Source: [Link])
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. (Source: [Link])
-
Compound 3,3'-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]azanediyl}dipropanoic... (Source: [Link])
-
Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. ResearchGate. (Source: [Link])
- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. (Source: [Link])
-
Synthesis and study of antibacterial and antifungal activity of novel 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols. ResearchGate. (Source: [Link])
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (Source: [Link])
Sources
- 1. idstewardship.com [idstewardship.com]
- 2. The antifungal pipeline: a reality check | Semantic Scholar [semanticscholar.org]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbialcell.com [microbialcell.com]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Thiadiazole Libraries
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Structure in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds with a wide array of pharmacological activities.[1][2][3] Its significance is underscored by its role as a bioisostere of pyrimidine, a core component of nucleic acid bases, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes.[2] Furthermore, the unique electronic properties of the 1,3,4-thiadiazole ring, including its mesoionic character, can enhance membrane permeability and target engagement.[2]
Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] This versatility has made libraries of 1,3,4-thiadiazole compounds a rich source for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides a detailed framework for researchers, scientists, and drug development professionals on conducting HTS of 1,3,4-thiadiazole libraries. It covers critical aspects from assay development and execution to data analysis and hit validation, with a special focus on the unique chemical properties of this scaffold.
Part 1: Assay Development for 1,3,4-Thiadiazole Libraries
The success of any HTS campaign hinges on a robust and reliable assay. When screening 1,3,4-thiadiazole libraries, careful consideration must be given to the assay format to minimize compound-specific interference and ensure the identification of true hits.
Choosing the Right Assay Format
Both biochemical and cell-based assays can be employed for screening 1,3,4-thiadiazole libraries. The choice depends on the biological question being addressed and the nature of the target.
Biochemical Assays: These assays are well-suited for target-based screening against purified proteins such as enzymes or receptors. Common formats include:
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity are widely used. However, it is crucial to be aware that some 1,3,4-thiadiazole derivatives can be intrinsically fluorescent or act as quenchers, leading to false positives or negatives.[5]
-
Luminescence-Based Assays: These assays, which often rely on enzymes like luciferase, are generally more sensitive than absorbance-based assays. As with fluorescence, direct inhibition of the reporter enzyme by test compounds is a potential source of interference.
-
Absorbance-Based Assays: While generally less sensitive, absorbance assays can be a good choice to avoid fluorescence-based artifacts. They are commonly used for enzyme assays where a chromogenic substrate is available.
Cell-Based Assays: These assays provide a more physiologically relevant context by assessing the activity of compounds in living cells. This is particularly important for understanding a compound's effects on complex signaling pathways. Common formats include:
-
Reporter Gene Assays: These assays measure the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter, providing a readout of pathway activation or inhibition.
-
Cell Viability and Proliferation Assays: These are fundamental for identifying compounds with cytotoxic or cytostatic effects, particularly relevant for anticancer drug discovery.[2]
-
High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity.
Pre-Screening Considerations for 1,3,4-Thiadiazole Libraries
Before initiating a full-scale HTS campaign, it is essential to perform several pre-screening checks to identify potential issues with the 1,3,4-thiadiazole library.
Solubility Assessment: Poor aqueous solubility is a common challenge in HTS and can lead to compound precipitation and inaccurate results.[6] The solubility of 1,3,4-thiadiazole derivatives can vary significantly depending on their substituents.[7]
-
Protocol: A nephelometric or turbidimetric assay can be used to assess the solubility of a representative subset of the library in the final assay buffer.
-
Mitigation: For compounds with low solubility, the final concentration of the solvent (typically DMSO) in the assay should be optimized and kept consistent across all plates. The inclusion of non-ionic detergents like Triton X-100 or Tween-20 in the assay buffer can also help to prevent compound aggregation.[8]
Compound Interference Profiling: To proactively identify potential assay artifacts, a subset of the library should be tested in the absence of the biological target.
-
Protocol: Run the assay with all components except the target protein or with non-transfected cells. Any signal modulation observed can be attributed to compound interference with the assay reagents or detection system.
-
Causality: This step is crucial for identifying compounds that are intrinsically fluorescent, quench the assay signal, or inhibit the reporter enzyme.
Part 2: High-Throughput Screening Workflow
A well-defined and validated workflow is essential for the efficient and reproducible screening of large compound libraries.
Sources
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid characterization
An in-depth guide to the comprehensive analytical characterization of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, tailored for researchers and drug development professionals. This document provides a suite of validated analytical techniques for unambiguous identification, purity assessment, and physicochemical profiling.
Introduction: A Molecule of Interest
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a heterocyclic compound featuring a core 1,3,4-thiadiazole ring, a nucleus associated with a wide array of pharmacological activities.[1][2][3][4] The molecule's structure is further defined by a methyl group on the thiadiazole ring, a flexible propanoic acid chain, and a critical thioether (-S-) linkage. This unique combination of functional groups necessitates a multi-faceted analytical approach for complete characterization.
This guide moves beyond simple procedural lists, offering a logically structured workflow that explains the causality behind experimental choices. As Senior Application Scientists, we emphasize self-validating systems and authoritative grounding to ensure the generation of robust and reliable data, essential for regulatory submissions, quality control (QC), and further research and development.
Physicochemical Profile
A foundational understanding of the molecule's physical and chemical properties is paramount before initiating any analytical work. This data informs decisions on solvent selection, chromatographic conditions, and sample preparation.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₆H₈N₂O₂S₂ | Calculated |
| Molecular Weight | 204.27 g/mol | Calculated |
| IUPAC Name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | IUPAC Nomenclature |
| Physical State | Solid (Predicted) | General observation for similar structures |
| Calculated LogP | 1.1 - 1.5 | In silico prediction |
Integrated Analytical Workflow
The comprehensive characterization of this molecule is not a linear process but an integrated workflow where results from one technique inform and confirm findings from another. The following diagram illustrates the logical flow from initial purity assessment to definitive structural elucidation and physicochemical profiling.
Sources
Application Notes and Protocols for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in Medicinal Chemistry
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions contribute to its wide range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4] The mesoionic nature of the thiadiazole ring allows for effective crossing of cellular membranes, enhancing bioavailability. This document provides detailed application notes and experimental protocols for investigating the medicinal chemistry potential of a specific derivative, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid . While direct biological data for this exact molecule is limited, its structural similarity to other biologically active thiadiazoles provides a strong rationale for its exploration as a potential therapeutic agent.
Synthesis and Characterization
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can be achieved through a straightforward multi-step process, common for this class of compounds. A general synthetic route is outlined below.
Protocol 1: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Step 1: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
-
To a stirred solution of acetylhydrazine (1 mmol) in ethanol (20 mL), add carbon disulfide (1.2 mmol).
-
Add a solution of potassium hydroxide (1.2 mmol) in ethanol (10 mL) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-methyl-1,3,4-thiadiazole-2-thiol.
Step 2: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Dissolve 5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol) in an aqueous solution of sodium hydroxide (1 mmol in 10 mL of water).
-
To this solution, add 3-bromopropanoic acid (1 mmol) dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][6]
Potential Therapeutic Applications and Investigational Protocols
Based on the known activities of structurally related compounds, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a promising candidate for evaluation in several key therapeutic areas.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization, and the induction of apoptosis.[1][7] A structurally similar compound, N-(5-methyl-[1][2][8]thiadiazol-2-yl)-propionamide, has shown inhibitory action against liver, leukemia, and breast cancer cell lines.[8]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), HCT-116 (colon))[1][8]
-
Normal human cell line (e.g., HEK293) for selectivity assessment[8]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Data Interpretation: A low IC50 value indicates potent cytotoxic activity. Comparing the IC50 values against cancer and normal cell lines will provide an indication of the compound's selectivity.
Logical Workflow for Anticancer Evaluation
Caption: Workflow for assessing the anticancer potential of the compound.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][3] The presence of the sulfur and nitrogen atoms is crucial for their biological activity. Related compounds have shown activity against a range of bacteria and fungi.[9]
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.
Comparative Antimicrobial Activity Data of Related Thiadiazole Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio]propionate | Mycobacterium tuberculosis H37Rv | 1.56 | [9] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones | Gram-positive bacteria | 0.008-0.015 | [10] |
Enzyme Inhibition
Thiadiazole derivatives are known to inhibit various enzymes, with carbonic anhydrases (CAs) being a notable target.[11] The sulfonamide group is a classic zinc-binding group found in many CA inhibitors, and the thiadiazole ring can act as a scaffold to present other functionalities that interact with the enzyme's active site.
This protocol measures the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the hCA II solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPA solution.
-
Immediately measure the increase in absorbance at 400 nm for 5-10 minutes, which corresponds to the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated relative to the enzyme activity in the absence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Potential Mechanism of Carbonic Anhydrase Inhibition
Caption: Hypothetical binding mode of the test compound in the active site of carbonic anhydrase.
Conclusion and Future Directions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid represents a molecule of significant interest within the broader class of pharmacologically active 1,3,4-thiadiazoles. The protocols detailed herein provide a robust framework for the systematic evaluation of its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. Positive results in these initial in vitro screens would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogues, and eventual progression to in vivo models. The versatility of the thiadiazole scaffold suggests that this compound could be a valuable lead for the development of novel therapeutics.
References
- Thiadiazole deriv
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC.
-
Study of the anticancer activity of N-(5-methyl-[1][2][8]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association.
- Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PMC.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole deriv
- Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H-tetrazole and Their Nucleosides.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
-
Anticancer properties of some triazolo[3,4-b][1][2][8]thiadiazoles. ResearchGate.
- Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC.
- Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. PMC.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Journal of Reports in Pharmaceutical Sciences.
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
- Medicinal Significance of 1,2,3-Thiadiazoles Deriv
- Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial P
- Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evalu
-
Novel[1][2][8]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. MDPI.
- Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Acta Pharmaceutica.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)
- Synthesis, in vitro bio-evaluation and in silico molecular docking studies of thiadiazole-based Schiff base deriv
- Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)
- Biological Profile of Thiadiazole. PharmacologyOnLine.
- Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. PubMed.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones. PubMed.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful advancement of a novel chemical entity such as 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (MTP) from discovery to preclinical evaluation is critically dependent on the development of a robust and reproducible formulation. This guide provides a comprehensive framework for formulating MTP for in vivo studies, addressing the common challenge of poor aqueous solubility. It offers detailed protocols for the preparation of both oral suspensions and intravenous solutions, emphasizing the scientific rationale behind each step and the importance of rigorous quality control. The aim is to equip researchers with the necessary knowledge to generate reliable and meaningful pharmacokinetic and toxicological data.
Physicochemical Characterization: The Foundation of Formulation Design
A thorough understanding of the physicochemical properties of MTP is the essential first step in designing a suitable formulation.[1] These properties will dictate the choice of excipients and the overall formulation strategy. Key parameters to be evaluated are outlined in Table 1.
Table 1: Essential Physicochemical Properties of MTP and Their Formulation Implications
| Property | Method | Anticipated Outcome & Implication |
|---|---|---|
| Molecular Weight | LC-MS | The molecular weight will influence diffusion and absorption characteristics. |
| Aqueous Solubility | Shake-flask method at pH 2.0, 7.4 | Poor aqueous solubility is a common challenge for new chemical entities and will likely necessitate solubility enhancement techniques. |
| pKa | Potentiometric Titration or Computational Prediction | The presence of a carboxylic acid suggests an acidic pKa, which will influence solubility in a pH-dependent manner. |
| LogP (Lipophilicity) | HPLC or Computational Prediction | A high LogP value indicates good membrane permeability but often correlates with poor aqueous solubility. |
| Solid-State Properties | DSC, TGA, XRD, Microscopy | Characterization of crystallinity, polymorphism, and melting point is crucial for understanding physical stability. |
Formulation Development Strategy: A Decision-Making Workflow
The selection of an appropriate formulation depends on the intended route of administration and the physicochemical properties of MTP. The following workflow provides a logical progression for formulation development.
start [label="Physicochemical Characterization of MTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility_check [label="Assess Aqueous Solubility", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; route_selection [label="Select Route of Administration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
oral_formulation [label="Oral Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; iv_formulation [label="Intravenous Formulation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
suspension [label="Oral Suspension\n(for poor solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Oral Solution\n(if sufficient solubility)", fillcolor="#F1F3F4", fontcolor="#202124"];
cosolvent [label="IV Co-solvent Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; nanosuspension [label="IV Nanosuspension\n(alternative for very poor solubility)", fillcolor="#F1F3F4", fontcolor="#202124"];
qc [label="Quality Control & Stability Testing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> solubility_check; solubility_check -> route_selection; route_selection -> oral_formulation [label="Oral"]; route_selection -> iv_formulation [label="Intravenous"];
oral_formulation -> suspension; oral_formulation -> solution;
iv_formulation -> cosolvent; iv_formulation -> nanosuspension;
suspension -> qc; solution -> qc; cosolvent -> qc; nanosuspension -> qc; } Figure 1: Decision workflow for MTP formulation.
4.0 Protocols for In Vivo Formulations4.1 Protocol 1: Oral Suspension for Rodent StudiesOral suspensions are a common and practical approach for administering poorly soluble compounds in preclinical toxicology and pharmacokinetic studies.[1] This protocol details the preparation of a suspension using a common vehicle system.Rationale: A suspension ensures uniform dosing of an insoluble drug. The choice of suspending and wetting agents is critical for maintaining homogeneity and preventing particle aggregation.[2][3] Carboxymethylcellulose (CMC) is a widely used suspending agent that increases the viscosity of the vehicle, while a surfactant like Tween 80 acts as a wetting agent to facilitate the dispersion of the hydrophobic drug particles.[2]Materials:3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (MTP)0.5% (w/v) Sodium Carboxymethylcellulose (low viscosity) in purified water0.1% (v/v) Polysorbate 80 (Tween 80)Purified WaterMortar and PestleHomogenizer (optional, but recommended)Calibrated balance and weigh boatsGraduated cylinders and volumetric flasksMagnetic stirrer and stir barsStep-by-Step Methodology:Vehicle Preparation:Slowly add the pre-weighed sodium CMC to the purified water while stirring continuously to prevent clumping.Continue stirring until a clear, viscous solution is formed.Add Tween 80 to the CMC solution and mix thoroughly.Suspension Formulation:Accurately weigh the required amount of MTP.Levigate the MTP powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial for breaking down agglomerates.Gradually add the remaining vehicle to the paste while mixing continuously.For improved homogeneity and reduced particle size, process the suspension with a homogenizer.[4][5]Final Preparation:Transfer the suspension to a volumetric flask and rinse the mortar with vehicle to ensure complete transfer.Bring the suspension to the final volume with the vehicle and stir for a minimum of 30 minutes before dosing.4.2 Protocol 2: Intravenous Solution using a Co-solvent SystemFor intravenous administration, the drug must be in a solution.[6] Co-solvents are often employed to solubilize compounds that are poorly soluble in water.[7]Rationale: Co-solvents like polyethylene glycol (PEG) 400 and propylene glycol (PG) are water-miscible organic solvents that can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[7][8] The selection of co-solvents and their concentrations must be carefully considered to avoid toxicity and hemolysis.[9]Materials:3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (MTP)Polyethylene Glycol 400 (PEG 400)Propylene Glycol (PG)Sterile Water for Injection (WFI) or 0.9% SalineSterile vials and closures0.22 µm sterile syringe filtersVortex mixer and sonicatorStep-by-Step Methodology:Solubility Screening: Determine the solubility of MTP in various ratios of co-solvents (e.g., PEG 400:PG:WFI) to identify a suitable vehicle that achieves the target concentration.Formulation Preparation (Aseptic Technique Recommended):Accurately weigh MTP into a sterile vial.Add the required volume of PEG 400 and vortex until the powder is wetted.Add the required volume of PG and vortex/sonicate until a clear solution is obtained.Slowly add the WFI or saline with continuous mixing. Observe for any signs of precipitation.Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.5.0 Quality Control and Stability AssessmentRigorous quality control is imperative to ensure the safety, efficacy, and reproducibility of in vivo studies.[10][11]Table 2: Quality Control Parameters for Preclinical FormulationsParameterOral SuspensionIntravenous SolutionMethodologyAppearanceUniform, homogenous suspensionClear, particle-free solutionVisual InspectionpHMeasure and recordMeasure and adjust to near physiological pH (if possible)Calibrated pH meterConcentrationConfirm dose concentrationConfirm dose concentrationValidated HPLC-UV or LC-MS/MS method[12]HomogeneityAssess uniformity of dosingNot applicableHPLC analysis of top, middle, and bottom samplesParticle SizeCharacterize particle size distributionNot applicableLaser Diffraction or MicroscopyStabilityAssess stability over the dosing periodAssess stability under storage and use conditionsHPLC analysis of samples stored at relevant conditions[13]Sterility & EndotoxinsNot typically requiredRequiredUSP methods6.0 Administration and Handling GuidelinesDosing: Always ensure the formulation is at the appropriate temperature and, for suspensions, adequately mixed before each dose administration to guarantee dose accuracy.Dose Volume: Adhere to established guidelines for maximum administration volumes for the specific animal model and route to avoid physiological distress.[14]Animal Welfare: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and the ARRIVE guidelines.[15][16]7.0 ConclusionThe formulation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid for in vivo studies requires a systematic approach grounded in its physicochemical properties. The protocols provided for oral and intravenous formulations offer a solid starting point for preclinical development. Meticulous preparation, comprehensive quality control, and adherence to best practices in animal handling are paramount for generating high-quality, reliable data that will effectively inform the future development of this promising therapeutic candidate.8.0 ReferencesPlease note that the availability of the following links may have changed since the time of this writing.Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. European Journal of Pharmaceutical Sciences, 31(5), 336-349.Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. Retrieved from [Link]Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1263-1274.Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation of. International Journal of Pharmaceutics, 25(1), 1-13.ONdrugDelivery. (n.d.). Formulating Superior Oral Suspensions for Better Patient Compliance. Retrieved from [Link]Singh, P., & Bansal, A. K. (2020). Formulation aspects of intravenous nanosuspensions. International Journal of Pharmaceutics, 586, 119555.Cambridge MedChem Consulting. (n.d.). Formulation. Retrieved from [Link]Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Journal of Pharmaceutical Sciences, 97(8), 3331-3339.Verma, R. K., & Garg, S. (2005). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 6(4), E547-E553.Maheshwari, R. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).ResearchGate. (n.d.). Novel technology to prepare oral formulations for preclinical safety studies. Retrieved from [Link]Persson, E., Gustafsson, A. S., Ahlén, M., & Tannergren, C. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.Drug Development & Delivery. (2021, May 1). Considerations in Formulation Development of Injectable Solutions. Retrieved from [Link]Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]Li, M., Si, L., & Pan, H. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2396.Vishakha, V. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Retrieved from [Link]Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]Lubrizol. (n.d.). A Guide to Oral Suspensions for Formulation Scientists. Retrieved from World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(2), 113-149.YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]ResearchGate. (n.d.). Commonly Used Excipients in Pharmaceutical Suspensions. Retrieved from [Link]ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]Pharmlabs. (n.d.). Excipients. Retrieved from [Link]University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]Pharmaceutical Technology. (2012, August 2). Preclinical Dose-Formulation Stability. Retrieved from [Link]Catalent. (2018, May 25). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]Cheméo. (n.d.). Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Retrieved from [Link]University of Iowa. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]ResearchGate. (n.d.). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. Retrieved from [Link]Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]Beijing Sinohygiant Technology Co., Ltd. (n.d.). 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. Retrieved from [Link]YouTube. (2023, February 25). How to Calculate Drug Dose & Dose Volume in Preclinical Studies. Retrieved from [Link]PubChem. (n.d.). 3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((2-(1H-tetrazol-1-yl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. Retrieved from [Link]Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. British Journal of Pharmacology, 160(7), 1577-1579.PubChem. (n.d.). Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, trans-. Retrieved from [Link]Aladdin Scientific. (n.d.). 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid. Retrieved from [Link]Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. scribd.com [scribd.com]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. altasciences.com [altasciences.com]
- 11. agnopharma.com [agnopharma.com]
- 12. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 13. pharmtech.com [pharmtech.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid Solubility Issues and Solutions
Welcome to the technical support center for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation with this compound.
Understanding the Challenge: Why is Solubility an Issue?
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a molecule of interest with a calculated Log10 of water solubility of -2.62 mol/L, indicating it is poorly soluble in aqueous solutions. This limited solubility stems from a combination of its molecular features:
-
The Thiadiazole Ring: The 1,3,4-thiadiazole ring system, while contributing to the molecule's biological activity, is a heterocyclic structure that can participate in crystal lattice packing, leading to a stable, less soluble solid form.
-
Propanoic Acid Side Chain: The presence of a carboxylic acid group provides a handle for pH-dependent solubility. However, in its undissociated state (at low pH), the molecule as a whole remains largely non-polar.
-
Overall Molecular Structure: The combination of the heterocyclic ring and the flexible side chain contributes to a molecular structure that can be challenging to solvate effectively with water molecules alone.
This guide provides a systematic approach to addressing these solubility issues, from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid?
A1: Based on computational predictions, the aqueous solubility is very low. While specific experimental values are not widely published, a calculated Log10 of water solubility of -2.62 mol/L suggests that you will encounter significant challenges in preparing aqueous stock solutions at high concentrations without intervention.
Q2: I'm seeing my compound precipitate out of solution. What's the first thing I should try?
A2: The first and often most effective step is to adjust the pH of your solution. As a carboxylic acid, the solubility of this compound is highly pH-dependent. Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. A detailed protocol for pH adjustment is provided in the Troubleshooting Guide below.
Q3: Are there any recommended organic solvents for this compound?
A3: While specific data for this exact compound is limited, studies on similar 1,3,4-thiadiazole derivatives suggest that polar aprotic solvents and some alcohols are good starting points.[1][2] For initial dissolution, consider solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For subsequent dilutions into aqueous media, alcohols like ethanol or methanol may be suitable co-solvents.[1] Always perform a small-scale test to ensure compatibility and avoid precipitation upon dilution.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to first assess the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. We recommend performing a preliminary thermal stability study, such as a short-term incubation at your desired temperature followed by purity analysis (e.g., by HPLC), before implementing heating as a routine part of your protocol.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide presents a tiered approach to resolving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Tier 1: Initial Troubleshooting
If you are experiencing precipitation or difficulty in dissolving the compound, follow this initial workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Tier 2: Advanced Solubilization Techniques
If Tier 1 approaches are insufficient, more advanced formulation strategies may be necessary.
Principle: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a weak acid due to its carboxylic acid group. The pKa of the parent propanoic acid is approximately 4.87.[3][4][5] By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is significantly more soluble in aqueous media. As a general rule, aiming for a pH at least one to two units above the pKa will favor the ionized, more soluble form.
Protocol:
-
Prepare a slurry of the compound in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the basic solution until the compound fully dissolves.
-
Record the final pH of the solution.
-
Important: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, in vivo model).
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can enhance the solubility of non-polar or poorly soluble compounds by creating a more favorable environment for the solute.
Common Co-solvents for Preclinical Research:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).
-
In a separate container, prepare the desired aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the concentrated drug-in-co-solvent solution dropwise.
-
Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.
-
Caution: Be mindful of the final concentration of the co-solvent, as high concentrations can be toxic to cells or organisms. Always run a vehicle control in your experiments.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, within their central cavity. This forms an inclusion complex that has a water-soluble exterior, thereby increasing the apparent solubility of the guest molecule.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol (Kneading Method):
-
Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Weigh out the compound and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the powders in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Assess the solubility of the resulting powder in your desired aqueous medium.
Principle: A solid dispersion is a system where the poorly soluble drug is dispersed within a hydrophilic carrier matrix. This can be achieved by methods such as melting or solvent evaporation. The drug may exist in an amorphous (non-crystalline) state within the carrier, which has a higher energy and is therefore more soluble than the stable crystalline form. Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a large surface area, which enhances the dissolution rate.
Protocol (Solvent Evaporation Method):
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).
-
Dissolve both the compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is the solid dispersion.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Grind the solid dispersion to a uniform powder.
-
Evaluate the dissolution rate and solubility of the powder.
Illustrative Comparison of Solubilization Methods
The following table provides a hypothetical comparison of the potential solubility enhancement that could be achieved with the different methods described above. Note: These values are for illustrative purposes and actual results will need to be determined experimentally.
| Method | Vehicle/System | Potential Solubility Increase (Fold) | Key Considerations |
| None (Control) | Deionized Water | 1x (Baseline) | Very low intrinsic solubility. |
| pH Adjustment | pH 7.4 Buffer | 10x - 100x | Final pH must be compatible with the assay. |
| Co-solvency | 10% DMSO in Water | 5x - 50x | Potential for co-solvent toxicity. |
| Cyclodextrin Complexation | 1:2 Molar Ratio with HP-β-CD | 50x - 500x | Requires formulation development. |
| Solid Dispersion | 1:5 Drug:PVP Ratio | 100x - 1000x | Potential for physical instability (recrystallization). |
References
-
Investigation on 2-Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect. Journal of Chemical & Engineering Data. Available at: [Link]
-
2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. Available at: [Link]
-
Propionic Acid | CH3CH2COOH | CID 1032. PubChem. Available at: [Link]
-
The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]
-
174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]
-
Melilotic acid | C9H10O3 | CID 873. PubChem. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit. Available at: [Link]
-
Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Cheméo. Available at: [Link]
-
Showing Compound propanoate (FDB031132). FooDB. Available at: [Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
What solvents are DMSO/DMF miscible with? Reddit. Available at: [Link]
- Propanoic acid, 3-[[5-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]. EPA. Available at: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displayDetails&selectedSubstanceId=518456
-
3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid. PubChem. Available at: [Link]
-
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid. Aladdin Scientific. Available at: [Link]
-
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid. PubChemLite. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Overcoming Experimental Challenges with 1,3,4-Thiadiazole Compounds in Resistance Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This guide is designed to provide practical, field-proven insights to help you overcome common experimental hurdles and ensure the integrity of your results when investigating drug resistance mechanisms. The unique structure of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, endows these compounds with the ability to interfere with DNA replication and other critical cellular processes, making them potent agents against resistant cell lines.[1][2][3][4] Their mesoionic nature often facilitates passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[1][5][6][7]
This resource moves beyond standard protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot effectively and innovate confidently.
Section 1: Troubleshooting Experimental Assays
This section addresses specific, high-frequency issues encountered during the screening and characterization of 1,3,4-thiadiazole compounds. The format is designed for rapid problem identification and resolution.
Question 1: My 1,3,4-thiadiazole compound shows poor solubility in aqueous assay media, leading to precipitation and inconsistent results. What is the cause and how can I resolve it?
Answer:
This is one of the most common challenges. The often planar and aromatic nature of the 1,3,4-thiadiazole scaffold, combined with various substituents, can lead to high lipophilicity and low aqueous solubility.[7][8] Precipitation during an assay will drastically reduce the effective concentration of your compound, leading to artificially low potency or high variability.
Causality: The sulfur atom in the thiadiazole ring improves liposolubility, which is beneficial for membrane permeability but can be problematic for solubility in polar, aqueous buffers used in most biological assays.[7]
Troubleshooting Strategy:
-
Visual Confirmation: Always visually inspect your assay plates (e.g., under a phase-contrast microscope) after compound addition to check for precipitate.
-
Solvent Optimization: While DMSO is the standard, its final concentration should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Formulation Strategies: For compounds with persistent solubility issues, consider advanced formulation techniques.
Data Summary: Co-Solvents and Formulation Aids
| Method | Agent | Recommended Final Conc. | Key Consideration |
| Co-Solvent | DMSO | < 0.1% | Cell-line dependent; run a vehicle toxicity control.[9] |
| Co-Solvent | Ethanol | < 0.5% | Can have biological effects; requires stringent controls. |
| Formulation | PEG-400 | Varies | Can improve kinetic solubility for in vitro assays. |
| Formulation | Solid Dispersions | N/A (for stock) | Prepare solid dispersions with polymers like PVP to enhance solubility.[9] |
| Chemical Mod | Salt Formation | N/A (for stock) | If your compound has a basic nitrogen, consider forming a hydrochloride salt.[10] |
Question 2: I am observing high variability and poor reproducibility in my cell viability assays (e.g., MTT, MTS). How can I diagnose the source of this inconsistency?
Answer:
Inconsistent results are a red flag that can stem from compound instability, assay procedure errors, or biological variability. For 1,3,4-thiadiazole derivatives, chemical and metabolic stability are key checkpoints.
Causality: The 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage under certain pH conditions, and intracellular enzymes can metabolize the compound into inactive forms, reducing its effective concentration over the course of a long incubation.[11]
Troubleshooting Workflow:
The following workflow provides a systematic approach to identifying the root cause of inconsistent results.
Caption: Troubleshooting workflow for inconsistent assay results.
Question 3: My lead compound is potent against my resistant cancer cell line but also shows high cytotoxicity to normal cell lines (e.g., fibroblasts), resulting in a poor selectivity index. How can I address this?
Answer:
A lack of selectivity is a major hurdle in drug development. For 1,3,4-thiadiazoles, toxicity is highly dependent on the substitution patterns on the core ring.[12] Certain functional groups may interact with off-target proteins in normal cells, leading to cytotoxicity.
Causality: The goal is to identify the specific chemical moieties responsible for off-target effects while preserving the pharmacophore required for anti-cancer activity. Structure-Activity Relationship (SAR) studies are essential for this.[12][13]
Strategy for Improving Selectivity:
-
Establish a Selectivity Baseline: Screen your compound against your target cancer cell line and a non-cancerous control cell line (e.g., WI-38, Hs27) to calculate the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI is desirable.
-
SAR-Guided Chemical Modification: Synthesize a focused library of analogs by modifying substituents at positions likely contributing to toxicity.
-
Bioisosteric Replacement: Swap functional groups known for metabolic instability or off-target effects with bioisosteres that possess similar physical or chemical properties but a better safety profile.[12]
-
Hybridization: Combine the 1,3,4-thiadiazole scaffold with other pharmacophores known to have good safety profiles.[1]
-
Prodrug Approach: Design a prodrug that is selectively activated in the tumor microenvironment, thereby reducing systemic toxicity.[12]
-
-
Iterative Screening: Screen the new analogs in your selectivity assay to identify compounds with an improved SI.
Caption: Workflow for improving compound selectivity through SAR.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms by which 1,3,4-thiadiazole compounds overcome drug resistance?
A1: 1,3,4-thiadiazole derivatives are versatile and have been shown to overcome resistance through multiple mechanisms, often by targeting key signaling pathways that are dysregulated in resistant cancers. These include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases crucial for cell survival and proliferation, such as Abl tyrosine kinase, EGFR, HER-2, and components of the PI3K/Akt/mTOR pathway.[1][7][13][14] By inhibiting these targets, they can circumvent resistance mechanisms that rely on upstream signaling.
-
Interference with DNA Processes: Due to their structural similarity to pyrimidine, some 1,3,4-thiadiazoles can interfere with DNA synthesis and repair, or inhibit enzymes like topoisomerase II, which are vital for cell division.[1][3][4]
-
Induction of Apoptosis: Certain compounds can induce programmed cell death (apoptosis) in resistant cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, and activating caspases.[3][14]
Caption: Mechanisms of action for 1,3,4-thiadiazole compounds.
Q2: What is a reasonable starting concentration range for screening a novel 1,3,4-thiadiazole derivative in a cell-based assay?
A2: A common starting point for screening novel compounds is a concentration range of 0.1 µM to 100 µM.[5] However, a more informed approach is to perform a preliminary broad-range dose-response experiment (e.g., from 1 nM to 100 µM) on your primary cell line to establish an approximate IC50 value. This will allow you to select a more focused and efficient concentration range for subsequent experiments. Always remember to test the toxicity of your vehicle (e.g., DMSO) at the highest concentration used.
Q3: My compound is active in a biochemical (enzymatic) assay but shows no activity in a cell-based assay. What are the likely reasons?
A3: This is a classic challenge in drug discovery, often pointing to issues with pharmacokinetics or cell-specific factors. The primary reasons include:
-
Poor Cell Permeability: Despite their generally favorable properties, some derivatives may not efficiently cross the cell membrane to reach their intracellular target.[7]
-
Metabolic Degradation: The compound may be rapidly metabolized into an inactive form by intracellular enzymes once it enters the cell.[11]
-
Efflux Pump Activity: The compound could be a substrate for multidrug resistance (MDR) efflux pumps (like P-glycoprotein), which actively remove it from the cell before it can engage its target.
To investigate, you can perform metabolic stability assays using liver microsomes or hepatocytes and conduct cell permeability assays (e.g., PAMPA).[11]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxic effects of 1,3,4-thiadiazole compounds on adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of your 1,3,4-thiadiazole compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Chemical Stability in Assay Buffer
This protocol helps determine if your compound is degrading in the assay buffer during the experiment.[11]
-
Solution Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO. Prepare the exact biological buffer used in your assay (e.g., PBS, pH 7.4, or complete cell culture medium).
-
Incubation Setup: Dilute the compound stock solution into the pre-warmed (37°C) biological buffer to a final concentration relevant to your assay (e.g., 10 µM).
-
Time Points: Aliquot the solution and incubate at 37°C. Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours). The T=0 sample should be immediately quenched or analyzed.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Interpretation: Plot the percentage of the parent compound remaining over time. A loss of >15% over the experimental duration suggests that instability may be affecting your results.
References
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). National Institutes of Health (NIH). [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Royal Society of Chemistry. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Institutes of Health (NIH). [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). ResearchGate. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). Ovidius University Annals of Chemistry. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]
-
Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2008). PubMed. [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). National Institutes of Health (NIH). [Link]
-
Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... (n.d.). ResearchGate. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI. [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis Online. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Thiadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find practical, field-proven insights to help you navigate the common challenges and optimize your synthetic routes. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
The 1,3,4-thiadiazole core is a key pharmacophore in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This guide offers a structured approach to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of 1,3,4-thiadiazoles.
Q1: What is the most common and reliable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most widely employed and generally reliable method is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[3] This method is versatile and can accommodate a wide range of substituents. The key step is the dehydrative cyclization, which is typically promoted by a strong acid or a dehydrating agent.
Q2: I am observing a very low yield, or no product at all. What are the primary factors to investigate?
A2: Low or no yield in 1,3,4-thiadiazole synthesis can often be attributed to a few critical factors.[4] Firstly, the efficiency of the dehydrating agent is paramount. Agents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used to drive the reaction forward by removing water.[4] Secondly, suboptimal reaction temperature can either stall the reaction or lead to the degradation of starting materials or products. Finally, the purity of your starting materials, particularly the thiosemicarbazide and carboxylic acid, is crucial as impurities can interfere with the reaction.[5]
Q3: My final product is difficult to purify. What are some common impurities and how can I avoid them?
A3: Purification challenges often arise from the formation of side products or the presence of unreacted starting materials. Common impurities can include uncyclized acylthiosemicarbazide intermediates, hydrolysis products if sensitive functional groups are present, and in some cases, isomeric byproducts.[1][5] Optimizing the reaction stoichiometry and ensuring the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) can minimize the presence of starting materials in the crude product.[6] For purification, recrystallization from a suitable solvent like ethanol or an ethanol-water mixture is often effective.[7]
Q4: Can the choice of cyclizing agent affect the outcome of the reaction?
A4: Absolutely. The choice of cyclizing agent can influence reaction time, temperature, and even the regioselectivity of the final product. For instance, phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that often allows for shorter reaction times.[2][8] However, it must be handled with care due to its reactivity. Concentrated sulfuric acid is also effective but can lead to side reactions like O-demethylation if methoxy groups are present on an aromatic ring.[9] The choice of agent should be tailored to the specific substrates and desired outcome.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments, along with their potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Inefficient Dehydrating Agent | The cyclization of a thiosemicarbazide with a carboxylic acid is a condensation reaction that produces water. According to Le Chatelier's principle, the removal of water is essential to drive the equilibrium towards the product. If the dehydrating agent is weak, inactive, or used in insufficient quantity, the reaction will not proceed to completion.[4] | - Ensure your dehydrating agent (e.g., H₂SO₄, PPA, POCl₃) is fresh and anhydrous. - Use a sufficient stoichiometric excess of the dehydrating agent. For POCl₃, it can often be used as both the reagent and the solvent.[8] - Consider alternative, modern dehydrating agents like propylphosphonic anhydride (T3P®).[3] |
| Suboptimal Reaction Temperature | Cyclization reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product, resulting in a lower yield and the formation of tarry byproducts.[4] | - Systematically screen a range of temperatures to find the optimal condition. Start with literature precedents for similar substrates. - For thermally sensitive substrates, consider microwave-assisted synthesis, which can often reduce reaction times and improve yields at lower bulk temperatures.[10] |
| Poor Quality of Starting Materials | Impurities in the thiosemicarbazide or carboxylic acid can act as catalysts for side reactions or inhibit the desired transformation. For example, residual hydrazine in the thiosemicarbazide can lead to the formation of unwanted byproducts. The purity of the starting materials is a cornerstone of successful synthesis.[5] | - Verify the purity of your starting materials using techniques like NMR or melting point analysis. - Recrystallize or purify starting materials if they are of questionable purity. Use freshly prepared thiosemicarbazides when possible. |
| Solubility Issues | For the reaction to proceed efficiently, the reactants must be in the same phase. If one of the starting materials has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.[4] | - If a starting material is not dissolving, consider a different solvent system. For example, if a reactant is insoluble in ethanol, you might try a more polar aprotic solvent like DMF or a less polar solvent like dioxane, depending on the nature of your substrates.[4] |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Formation of Isomeric Byproducts | In certain acid-catalyzed cyclizations, particularly with substituted thiosemicarbazides, there can be competition between different nucleophilic atoms attacking the electrophilic carbon, leading to the formation of isomeric products such as 1,3,4-oxadiazoles or 1,2,4-triazoles.[3] | - The choice of cyclizing agent can influence regioselectivity. For example, using p-toluenesulfonyl chloride (p-TsCl) can favor the formation of 2-amino-1,3,4-thiadiazoles over 2-amino-1,3,4-oxadiazoles.[3] - Carefully control the reaction conditions (temperature, acid concentration) as these can also influence the reaction pathway. |
| Hydrolysis of Functional Groups | If your starting materials contain sensitive functional groups such as esters or nitriles, the harsh acidic conditions often used for cyclization can lead to their hydrolysis, resulting in a mixture of products.[1] | - If possible, choose starting materials with more robust functional groups. - Alternatively, employ milder cyclization conditions. This might involve using a less aggressive dehydrating agent or performing the reaction at a lower temperature for a longer duration. |
| Intermolecular Condensation | At high concentrations or temperatures, intermolecular side reactions can occur, leading to the formation of dimers or polymeric materials. This is particularly a risk if the starting materials have multiple reactive sites. | - Run the reaction at a lower concentration (higher dilution). - Maintain a controlled temperature and avoid localized overheating with efficient stirring. |
Experimental Protocols
Below are detailed, step-by-step methodologies for common 1,3,4-thiadiazole syntheses.
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles using Phosphorus Oxychloride
This protocol is adapted from a general procedure for the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide.[8]
Materials:
-
Aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (used as solvent)
-
Ice-water
-
50% Sodium hydroxide solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (e.g., 3.00 mmol).
-
Carefully add phosphorus oxychloride (e.g., 10 mL) to the flask in a fume hood.
-
Stir the mixture at room temperature for 20 minutes.
-
Add thiosemicarbazide (e.g., 3.00 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for one hour.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 40 mL of cold water to quench the reaction. Caution: This is a highly exothermic reaction.
-
Reflux the resulting suspension for 4 hours.
-
Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Acid-Catalyzed Cyclization of a Thiosemicarbazide using Concentrated Sulfuric Acid
This protocol describes a general method for the cyclization of a pre-formed acylthiosemicarbazide.
Materials:
-
1-Acyl-4-substituted thiosemicarbazide (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Ammonia solution for neutralization
Procedure:
-
In a beaker, dissolve the 1-acyl-4-substituted thiosemicarbazide in a minimal amount of concentrated sulfuric acid with cooling in an ice bath.
-
Stir the mixture at room temperature for the time indicated by TLC analysis (typically a few hours).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the product and recrystallize from a suitable solvent if necessary.
Visualizing the Process
To better understand the relationships between different stages of the synthesis and troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for 1,3,4-thiadiazole synthesis.
Caption: A decision tree for troubleshooting low product yield.
Caption: A simplified general mechanism for 1,3,4-thiadiazole formation.
References
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29473-29487. [Link]
-
Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Gencheva, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8081. [Link]
-
Al-Omar, M. A., et al. (2006). 1,3,4-Thiadiazoles. Regioselective O-demethylation on dehydrative cyclization of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides with sulphuric acid. Journal of Heterocyclic Chemistry, 43(6), 1699-1703. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Introduction to 1,3,4-Thiadiazole and its derivatives. (n.d.). [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]
-
Introduction to 1,3,4-Thiadiazole and its derivatives. (n.d.). [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29473-29487. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu.eg [bu.edu.eg]
Technical Support Center: Stability Testing of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Welcome to the technical support center for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. Understanding the intrinsic stability of this molecule is critical for the development of robust formulations and for meeting regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid that might influence its stability?
A1: The molecule possesses three key functional groups that are prime candidates for degradation under stress conditions:
-
1,3,4-Thiadiazole Ring: This heterocyclic ring is generally aromatic and relatively stable. However, it can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, potentially leading to ring-opening.[1]
-
Thioether Linkage (-S-): The sulfide bridge is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[2][3] This is a common degradation pathway for many sulfur-containing pharmaceuticals.
-
Propanoic Acid Chain: The carboxylic acid moiety can undergo typical reactions such as esterification if alcohols are present in a formulation, or decarboxylation under high thermal stress, although the latter is less common under typical storage conditions.
Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?
A2: Based on the functional groups, the primary expected degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: Under acidic or basic conditions, the 1,3,4-thiadiazole ring may undergo cleavage. The ester-like nature of the thioether bond does not make it susceptible to hydrolysis in the same way as a thioester.
-
Oxidative Degradation: The thioether linkage is the most likely site of oxidative degradation, forming the sulfoxide and sulfone derivatives. This can be induced by peroxide or exposure to atmospheric oxygen, especially in the presence of light or metal ions.[3]
Q3: What are the initial steps to take when designing a stability study for this compound?
A3: A successful stability study begins with a thorough understanding of the molecule and the regulatory landscape. Key initial steps include:
-
Physicochemical Characterization: Determine key parameters such as solubility in various solvents, pKa, and partition coefficient (LogP). Some predicted properties for this compound (CAS 869943-40-8) are available.[4]
-
Forced Degradation Studies: As outlined in the ICH guideline Q1A(R2), conduct forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.[5] This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Development of a Stability-Indicating Analytical Method: A crucial step is to develop and validate an analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all potential degradation products.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
-
Potential Cause: The carboxylic acid moiety of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can cause peak tailing due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[7][8]
-
Recommended Solutions:
-
Mobile Phase pH Adjustment: Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the carboxylic acid. This ensures the analyte is in its neutral form, minimizing interactions with the stationary phase.
-
Use of an Ion-Pairing Agent: If pH adjustment is not sufficient, consider adding an ion-pairing agent like triethylamine (TEA) to the mobile phase to mask the active silanol sites.[9]
-
Column Selection: Employ a column with a highly inert stationary phase, such as an end-capped C18 column, or a column specifically designed for the analysis of polar compounds.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram During a Stability Study
-
Potential Cause: The appearance of new peaks likely indicates degradation of the compound. The retention times of these new peaks can provide clues to their identity.
-
Recommended Solutions:
-
Characterize the Degradants: Use a mass spectrometer (LC-MS/MS) coupled to the HPLC to determine the mass-to-charge ratio (m/z) of the unknown peaks.
-
An increase of 16 amu suggests the formation of the sulfoxide.
-
An increase of 32 amu suggests the formation of the sulfone.
-
Fragmentation patterns can help identify products of ring cleavage.[10]
-
-
Evaluate Stress Conditions: Correlate the appearance of specific peaks with the stress conditions applied (e.g., oxidative stress leading to sulfoxide formation).
-
Issue 3: Loss of Assay Potency Over Time in Solution
-
Potential Cause: The compound may be unstable in the chosen solvent or buffer system. The 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage in neutral or basic aqueous solutions over extended periods.[1]
-
Recommended Solutions:
-
pH Stability Profile: Determine the pH-rate profile of the compound by conducting stability studies in a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Solvent Selection: If the compound is unstable in aqueous media, consider using a co-solvent like acetonitrile or methanol. However, be mindful of potential solvent-analyte interactions.
-
Fresh Preparations: For routine analysis, always prepare solutions fresh daily and store them under appropriate conditions (e.g., refrigerated and protected from light).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the likely degradation products of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid and to demonstrate the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A dark control should be run in parallel.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar degradants.
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical starting gradient could be 10-90% B over 30 minutes.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Predicted Physicochemical Properties of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (CAS: 869943-40-8)
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S₂ | [4] |
| Molecular Weight | 204.27 g/mol | [4] |
| Density | 1.46 g/cm³ | [4] |
| Boiling Point | 415.271 °C at 760 mmHg | [4] |
| LogP | 1.41330 | [4] |
Table 2: Typical Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential ring-opening products |
| Base Hydrolysis | 0.1 M NaOH, RT | Potential ring-opening products |
| Oxidation | 3% H₂O₂, RT | Sulfoxide, Sulfone |
| Thermal | 105°C (solid) | Minimal degradation expected |
| Photolytic | ICH Q1B light exposure | Potential for oxidative degradation products |
Visualizations
Caption: Predicted degradation pathways for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Caption: General workflow for the stability testing of a new drug substance.
References
-
Chemsrc. (2023, September 13). AKOS B022056 | CAS#:869943-40-8. Retrieved from [Link]
-
PubMed. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 526-531.
-
ProQuest. (n.d.). Insights into reaction kinetics and autocatalysis behavior of propionic anhydride hydrolysis using real-time reaction calorimetry method. Retrieved from [Link]
- Karcz, D., Matwijczuk, A., Kamiński, D. M., Niewiadomy, A., Ginalska, G., & Rzymowska, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3639.
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Kinetic and Mechanistic Analysis of the Hydrodeoxygenation of Propanoic Acid on Pt/SiO2. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. Retrieved from [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]
-
ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
-
Cheméo. (n.d.). Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). Retrieved from [Link]
-
Beijing enhjyl technology co. LTD. (n.d.). 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. Retrieved from [Link]
- Malygin, A. S., Popov, N. S., Demidova, M. A., & Shatokhina, N. A. (2020). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. Razrabotka i registratsiya lekarstvennykh sredstv, 23(8), 26-33.
- Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(4), 533-537.
-
ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
- Wang, W., & Ji, P. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS omega, 2(10), 7131–7137.
-
International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Propionic Acid and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino). Retrieved from [Link]
-
ResearchGate. (2015). HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKOS B022056 | CAS#:869943-40-8 | Chemsrc [chemsrc.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
troubleshooting failed reactions in 1,3,4-thiadiazole synthesis
Welcome to the Technical Support Center for 1,3,4-Thiadiazole Synthesis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate the complexities of 1,3,4-thiadiazole synthesis. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Core Principles of 1,3,4-Thiadiazole Synthesis
The construction of the 1,3,4-thiadiazole ring is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4][5] Most synthetic routes converge on the cyclization of a key intermediate, typically derived from thiosemicarbazide or its analogs.[1][6][7] The success of these reactions hinges on achieving an efficient cyclodehydration step, which forms the stable aromatic thiadiazole ring.[2][8] Understanding the mechanism, primarily the nucleophilic attack of sulfur followed by dehydration, is critical for diagnosing and resolving common issues.[6][7]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific, common problems encountered during the synthesis of 1,3,4-thiadiazoles in a direct question-and-answer format.
Issue 1: Consistently Low or No Yield of the Desired 1,3,4-Thiadiazole
Question: My reaction consistently results in a low yield or fails to produce the target 1,3,4-thiadiazole. What are the most likely causes and how can I address them?
Answer: This is a frequent challenge, often attributable to several key factors ranging from reagent quality to reaction conditions. A systematic approach is the most effective way to diagnose the root cause.
1. Inefficient Cyclodehydration: The final ring-closing step is almost always a dehydration reaction. If this step is inefficient, the reaction will stall at the intermediate stage (e.g., an acylthiosemicarbazide).[2][9]
-
Causality: The cyclization requires the removal of a water molecule to form the stable aromatic ring. This process has a significant activation energy barrier that must be overcome.
-
Troubleshooting Protocol:
-
Verify Dehydrating Agent: Strong dehydrating agents are crucial. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅).[2][8][10] The choice and quantity are critical. For instance, an insufficient amount of a dehydrating agent like PPE (a PPA equivalent) can lead to reaction failure.[9][10]
-
Consider Alternative Reagents: If traditional acids fail or are too harsh for your substrate, consider milder and more modern reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or trimethylsilyl chloride (TMSCl) can promote cyclization under gentler conditions.[6] Lawesson's reagent is another effective option for thionation and subsequent cyclization of diacyl hydrazines.[11][12]
-
2. Suboptimal Reaction Temperature and Time:
-
Causality: Many cyclization reactions require heating to proceed at a reasonable rate.[10] However, excessive heat can cause degradation of starting materials or the desired product. Conversely, insufficient reaction time will lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is performed at room temperature, consider gradually increasing the heat. Monitor the reaction progress at various temperatures (e.g., 50 °C, 80 °C, reflux) by Thin Layer Chromatography (TLC).[13]
-
Time Course Study: Run the reaction and take aliquots at different time points (e.g., 1h, 3h, 6h, 12h) to determine the optimal reaction duration via TLC analysis.[10]
-
3. Poor Starting Material Quality and Solubility:
-
Causality: Impurities in starting materials, such as the carboxylic acid or thiosemicarbazide, can introduce side reactions that consume reagents.[10][14] Furthermore, poor solubility of reactants in the chosen solvent will severely limit the reaction rate.[9][10]
-
Troubleshooting Protocol:
-
Reagent Purity Check: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. For example, aminothiophenols are notoriously prone to oxidation, which can drastically lower yields.[14]
-
Solvent Screening: If solubility is an issue, as has been reported for some acyl hydrazide derivatives in ethanol, explore alternative solvents.[10] A table of suggested solvents is provided below.
-
| Solvent Class | Examples | Typical Use Case |
| Protic | Ethanol, 1-Butanol, Isopropanol, Water | Common for Hantzsch synthesis and reactions with good reactant solubility.[14] |
| Aprotic Polar | THF, Dioxane, DMF, DMSO | Useful for dissolving poorly soluble starting materials.[10] |
| Non-Polar | Toluene, Benzene | Often used in reactions requiring azeotropic removal of water. |
A summary of common solvents for 1,3,4-thiadiazole synthesis.
Issue 2: Significant Side Product Formation
Question: My reaction produces multiple spots on TLC, and I'm struggling to isolate the desired product. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a classic problem in heterocyclic chemistry. The nature of these byproducts is highly dependent on your chosen synthetic route and reaction conditions.
1. Formation of 1,2,4-Triazole Isomers:
-
Causality: When starting from acylthiosemicarbazides, cyclization can occur through two different pathways. Cyclization involving the nitrogen atom not bonded to the acyl group leads to the desired 1,3,4-thiadiazole, typically under acidic conditions. However, under basic conditions, an alternative cyclization can occur, leading to the formation of a 1,2,4-triazole-3-thione isomer.[10]
-
Troubleshooting Protocol:
2. Unreacted Starting Materials and Intermediates:
-
Causality: The presence of starting materials in the final product mixture is a clear indication of an incomplete reaction. This could be due to the issues discussed in "Issue 1," such as insufficient heating, short reaction time, or a weak dehydrating agent.[10] In some cases, the acylated intermediate can be quite stable and may not cyclize fully under the applied conditions.[9]
-
Troubleshooting Protocol:
-
Reaction Monitoring: The best defense is rigorous reaction monitoring using TLC. This will help you determine if the reaction has gone to completion.[10][13]
-
Pushing the Reaction: If the reaction has stalled, you can try increasing the temperature, extending the reaction time, or adding more dehydrating agent.
-
Logical Troubleshooting Workflow
To aid in diagnosing failed reactions, the following decision tree can be utilized.
A decision tree for troubleshooting common 1,3,4-thiadiazole synthesis failures.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials for my desired 2,5-disubstituted 1,3,4-thiadiazole?
The most common and versatile method involves the cyclization of an N-acylthiosemicarbazide, which is itself formed from a carboxylic acid and thiosemicarbazide.[2][6] The "2" and "5" substituents on the final thiadiazole ring are determined by the R-groups on the carboxylic acid and the thiosemicarbazide, respectively. For a 2-amino-5-substituted-1,3,4-thiadiazole, you would typically react a substituted carboxylic acid with an unsubstituted thiosemicarbazide.[2][9]
Q2: I'm having trouble purifying my crude product. What are the best practices for purifying 1,3,4-thiadiazoles?
Purification can indeed be challenging. Here are some common strategies:
-
Recrystallization: This is often the first method to try. Ethanol or aqueous ethanol mixtures are good starting points for many thiadiazole derivatives.[15] If your compound "oils out," it may be due to high impurity levels or a suboptimal solvent. Try cooling the solution more slowly or purifying by column chromatography first.[15]
-
Column Chromatography: A hexane/ethyl acetate solvent system is a common starting point for silica gel chromatography.[15] Be aware that some thiadiazole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column. If you suspect this, you can test for decomposition on a TLC plate or use neutralized silica gel.[15]
Q3: Can I synthesize 1,3,4-thiadiazoles directly from aldehydes?
Yes, this is a viable route. The process typically involves two steps: first, the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.[16] This intermediate is then subjected to oxidative cyclization, often using an oxidizing agent like ferric chloride (FeCl₃), to yield the 2-amino-1,3,4-thiadiazole derivative.[16] More recent methods also utilize iodine-mediated oxidative C-S bond formation.[12][17]
Q4: Are there any one-pot methods available to simplify the synthesis?
Absolutely. One-pot syntheses are highly desirable for improving efficiency. Several methods have been developed, for example, the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE) can proceed in a one-pot manner to form the corresponding 2-amino-1,3,4-thiadiazole.[9][18] This avoids the need to isolate the acylthiosemicarbazide intermediate.
References
-
Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.2019 , 11 (3). [Link]
-
Parmar, K. C.; Umrigar, N. H. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. 2017 , 9 (6), 202-214. [Link]
-
Pohodylo, N. T.; Matiichuk, V. S. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021 , 26 (17), 5159. [Link]
-
Yang, S.-J.; Lee, S.-H.; et al. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. 2014 , 79 (15), 7212–7219. [Link]
-
Siddiqui, N.; Ahuja, P.; Ahsan, W. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. 2009 , 24 (4), 879-886. [Link]
-
Niu, P.; Kang, J.; et al. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. 2015 , 80 (2), 1018–1024. [Link]
-
Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Wiley Online Library. [Link]
-
Al-Sultani, A. H. H. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of University of Babylon for Pure and Applied Sciences. 2019 , 27 (1), 23-31. [Link]
-
Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. 2019 , 11 (3), 806-848. [Link]
-
Pohodylo, N. T.; Matiichuk, V. S. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Qadir, S. R.; Aziz, D. M. Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Zanco Journal of Pure and Applied Sciences. 2018 , 30 (5), 101-111. [Link]
-
Dulare, R. Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management. 2025 , 09 (05). [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Kumar, A.; Kumar, S.; et al. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Advanced Pharmaceutical Technology & Research. 2021 , 12 (3), 269–274. [Link]
-
Aygün, M.; Ece, A.; et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022 , 12 (45), 29285-29300. [Link]
-
Hammam, A. G.; Mohie, A. S.; et al. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. 2005 , 10 (8), 983-993. [Link]
-
Synthesis of 2-amino-1-3-4-thiadiazoles. ResearchGate. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Er, M.; Tašlimi, P.; et al. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering. 2020 , 39 (2), 245-258. [Link]
-
Al-Juboori, A. M. H. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. 2020 , 2 (6). [Link]
-
Niraimathi, V.; Suresh, R. Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research. 2014 , 5 (8), 3328-3332. [Link]
-
Moghadam, F. M.; et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2014 , 19 (10), 16365–16381. [Link]
-
Amer, Z.; et al. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. 2022 , 6 (8), 604-611. [Link]
-
Aygün, M.; Ece, A.; et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022 , 12 (45), 29285-29300. [Link]
-
Uivarosi, V.; et al. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. 2020 , 25 (16), 3608. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. [Link]
-
Bouziane, A.; et al. Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Chemistry Africa. 2023 . [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. bu.edu.eg [bu.edu.eg]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working to overcome the bioavailability challenges of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your formulation strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the target compound and its formulation challenges.
Q1: What are the likely physicochemical properties of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, and why is its oral bioavailability a potential challenge?
A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its chemical structure. The molecule possesses:
-
A 1,3,4-thiadiazole ring : This heterocyclic moiety often increases lipophilicity and can facilitate membrane crossing, which is beneficial for permeability.[1][2] The sulfur atom, in particular, enhances lipo-solubility.[3]
-
A propanoic acid group : This carboxylic acid moiety is ionizable. Its ionization state is pH-dependent, which can lead to variable solubility and permeability throughout the gastrointestinal (GI) tract.[4]
-
Low Molecular Weight : The compound's structure suggests a relatively low molecular weight, which is generally favorable for absorption.
Based on these features, the compound is likely a 'brick dust' molecule—crystalline with potentially low aqueous solubility but reasonable permeability, placing it in the Biopharmaceutics Classification System (BCS) Class II.[5][6] It could also be a BCS Class IV compound if both solubility and permeability are low.[7][8] The primary challenge for BCS Class II/IV compounds is that their absorption is limited by how slowly they dissolve in GI fluids.[5]
Q2: What are the primary mechanisms that can lead to poor oral bioavailability for a compound like this?
A2: The low oral bioavailability of a poorly water-soluble drug is typically governed by several factors:[9][10][11]
-
Dissolution Rate-Limited Absorption : The drug may not dissolve fast enough in the GI tract to be absorbed effectively. The rate of absorption is limited by the rate of dissolution.
-
Low Aqueous Solubility : The drug's maximum dissolved concentration in the gut may be too low to create a sufficient concentration gradient to drive absorption across the intestinal wall.[12]
-
Poor Permeability : Despite potential lipophilicity from the thiadiazole ring, other factors could limit its ability to pass through the intestinal epithelium.
-
First-Pass Metabolism : After absorption, the drug enters the portal vein and travels to the liver, where it can be extensively metabolized before reaching systemic circulation.[13] Lipid-based delivery systems can sometimes mitigate this by promoting lymphatic transport, which bypasses the liver.[13][14]
Q3: What are the principal formulation strategies to consider for enhancing the bioavailability of this compound?
A3: For a BCS Class II or IV compound, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract.[15] The leading strategies include:
-
Particle Size Reduction : Decreasing the particle size to the micron or nanometer range increases the surface area, which enhances the dissolution velocity according to the Noyes-Whitney equation.[16][17][18]
-
Lipid-Based Drug Delivery Systems (LBDDS) : These formulations dissolve the drug in a lipid/surfactant matrix, keeping it in a solubilized state in the gut and leveraging natural lipid absorption pathways.[13][14][19] This category includes self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[14][20]
-
Amorphous Solid Dispersions (ASDs) : By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, the energy barrier of crystal lattice dissolution is eliminated, leading to higher apparent solubility and faster dissolution.[18][21]
Section 2: Troubleshooting Experimental Challenges
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem: My initial in vivo studies with a simple aqueous suspension of the compound show very low and highly variable plasma concentrations. Where do I start?
Answer: This is a classic sign of dissolution rate-limited absorption, typical for a BCS Class II/IV compound. The variability often comes from differences in GI conditions (e.g., fed vs. fasted state) between animals. Your primary goal is to formulate the compound to improve its dissolution profile.
Initial Troubleshooting Workflow
The first step is to select and optimize a formulation strategy. The diagram below outlines a logical workflow for this process.
Caption: A logical workflow for selecting and optimizing a bioavailability enhancement strategy.
Troubleshooting Guide: Strategy Selection & Optimization
| Issue / Question | Recommended Action & Scientific Rationale |
| Which strategy should I try first? | For lipophilic compounds, start with LBDDS (e.g., SEDDS). The thiadiazole ring suggests lipophilicity. LBDDS are effective because they pre-dissolve the drug and mimic the body's natural lipid absorption process, which can also help bypass first-pass metabolism.[13][19] If the compound has a very high melting point, consider particle size reduction. High thermal stability can make ASDs challenging to manufacture via hot-melt extrusion. |
| My nanosuspension is aggregating. | Optimize the stabilizer. Nanoparticles have a high surface energy and tend to agglomerate to reduce it. You need a stabilizer to provide a repulsive barrier. Use either an electrostatic stabilizer (e.g., sodium dodecyl sulfate) or a steric stabilizer (e.g., Poloxamer 188, PEG). Often, a combination of both (electrosteric stabilization) is most effective.[18] Ensure the stabilizer concentration is sufficient to cover the particle surface. |
| My SEDDS formulation is cloudy or shows drug precipitation upon dilution. | Adjust the surfactant/cosolvent ratio. The formulation must form a fine, stable microemulsion (clear) or nanoemulsion (bluish-white) upon contact with aqueous media. Cloudiness or precipitation indicates that the drug is crashing out of solution. Increase the concentration of the surfactant (e.g., Cremophor EL, Tween 80) or add a cosolvent (e.g., Transcutol, PEG 400) to improve the drug's solubility in the dispersed oil droplets.[19][22] |
| My amorphous solid dispersion is recrystallizing during storage. | Ensure the drug-polymer miscibility is high and the storage conditions are appropriate. The polymer (e.g., PVP, HPMC) stabilizes the amorphous drug by preventing molecular mobility. If the drug loading is too high or the polymer is not a good match, the drug will recrystallize over time. Also, store the ASD under dry conditions (low relative humidity), as moisture can act as a plasticizer and promote crystallization.[18] |
Problem: My advanced formulation (e.g., SEDDS, nanosuspension) shows good in vitro dissolution but fails to improve bioavailability in vivo. What's happening?
Answer: This points to a disconnect between your in vitro test and the complex in vivo environment—an in vitro-in vivo correlation (IVIVC) failure. The issue may no longer be dissolution but rather post-dissolution challenges in the GI tract.
Mechanism of LBDDS Action and Potential Failure Points
Caption: How Lipid-Based Drug Delivery Systems (LBDDS) enhance absorption.
Troubleshooting Guide: In Vitro-In Vivo Disconnect
| Issue / Question | Recommended Action & Scientific Rationale |
| Could my drug be precipitating in the gut despite the formulation? | Perform in vitro lipolysis testing. A standard dissolution test may not be predictive for LBDDS. In vitro lipolysis models simulate the digestion of lipids by lipase in the presence of bile salts. This test can determine if the drug remains solubilized within the mixed micelles formed during digestion or if it precipitates out. If precipitation occurs, you may need to use lipids that form more stable solubilizing structures upon digestion.[19] |
| Is poor permeability the real issue, not solubility? | If the compound is BCS Class IV, enhancing dissolution alone may not be enough. [8][23] Consider adding a permeation enhancer to your formulation.[24] These are excipients that transiently and reversibly open the tight junctions between intestinal cells, allowing the drug to pass through more easily.[25][26] However, they must be used with caution to avoid toxicity.[27] Alternatively, nanoparticle formulations can sometimes be absorbed whole, which is another strategy for overcoming low permeability.[23] |
| Could first-pass metabolism still be limiting bioavailability? | Yes. If the drug is a strong substrate for metabolic enzymes (e.g., CYP3A4), even small amounts absorbed via the portal vein can be eliminated. The lymphatic uptake pathway promoted by LBDDS is most efficient for highly lipophilic drugs (LogP > 5).[13] If your compound is not sufficiently lipophilic, this pathway may be less significant. In this case, strategies would need to focus on saturating or inhibiting the metabolic enzymes, which is a more complex pharmacological intervention.[10] |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for developing key formulations. They should be optimized for your specific compound.
Protocol 1: Preparation of a Nanosuspension via Wet Milling
Objective: To produce a stable nanosuspension of the compound with a particle size < 500 nm to enhance dissolution rate.
Materials:
-
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (API)
-
Stabilizer(s): e.g., Poloxamer 188, Tween 80, or Hydroxypropyl Cellulose (HPC)
-
Milling Media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)
-
Purified Water
-
Planetary ball mill or similar high-energy mill
Methodology:
-
Premix Preparation: Prepare a 5% (w/v) aqueous solution of your chosen stabilizer (e.g., Poloxamer 188).
-
Slurry Formation: In a milling jar, add the API to the stabilizer solution to create a 2-10% (w/w) slurry. A magnetic stirrer can be used to ensure initial wetting.
-
Milling: Add the zirconium oxide beads to the jar. The volume of beads should be approximately 50-70% of the jar volume.
-
Process: Mill the slurry at a high speed (e.g., 400-600 rpm) for 2-8 hours. The optimal time will depend on the API's hardness and must be determined experimentally. Take samples periodically (e.g., every hour) to monitor particle size reduction.
-
Separation: After milling, separate the nanosuspension from the milling beads by pouring the contents through a sieve or by using a specialized separation system.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size < 500 nm and a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the suspension. A value of |>20| mV is generally desired for good electrostatic stability.
-
Dissolution Testing: Perform dissolution testing in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare the dissolution rate to the un-milled API.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To create a lipid-based formulation that spontaneously forms a nanoemulsion upon dilution in aqueous media, keeping the drug in a solubilized state.
Materials:
-
API
-
Oil Phase: e.g., Medium-chain triglycerides (Capmul MCM), Oleic Acid
-
Surfactant: e.g., Cremophor EL, Tween 80, Kolliphor RH 40
-
Cosolvent: e.g., Transcutol HP, PEG 400, Propylene Glycol
Methodology:
-
Solubility Screening: Determine the solubility of the API in various oils, surfactants, and cosolvents to select the excipients with the highest solubilizing capacity.
-
Formulation Preparation:
-
Based on solubility data, select one oil, one surfactant, and one cosolvent.
-
Prepare a series of formulations by mixing the excipients at different ratios (e.g., Oil: 20-40%, Surfactant: 30-60%, Cosolvent: 10-30%).
-
Add the API to the excipient mixture at a desired concentration (e.g., 50 mg/g) and vortex or gently heat until it is completely dissolved, forming a clear, isotropic mixture.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the SEDDS formulation dropwise to 250 mL of purified water in a glass beaker with gentle stirring.
-
Observe the dispersion. A good formulation will form a clear or bluish-white nanoemulsion rapidly and spontaneously.
-
Measure the time it takes to emulsify and note the final appearance (e.g., clarity, presence of precipitation).
-
-
Characterization:
-
Droplet Size and PDI: Dilute the SEDDS in water (e.g., 1:250) and measure the resulting emulsion droplet size and PDI using DLS. A droplet size < 200 nm is typically targeted.
-
Thermodynamic Stability: Centrifuge the diluted emulsion at high speed (e.g., 5000 rpm for 30 min) and subject it to freeze-thaw cycles. The formulation should show no signs of phase separation or drug precipitation.
-
Drug Content: Verify the amount of API in the formulation using a validated HPLC method.
-
Section 4: Summary of Strategies and Data
The choice of a bioavailability enhancement strategy is a multifactorial decision based on the drug's properties and development goals.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Nanonization | Increases surface area for dissolution.[16][17] | High drug loading (up to 100%), applicable to many compounds. | Can be physically unstable (aggregation), manufacturing can be complex.[18] | Crystalline drugs with high melting points. |
| SEDDS (LBDDS) | Pre-dissolves drug, utilizes lipid absorption pathways.[19] | Enhances both solubility and permeability, can bypass first-pass metabolism.[13][14] | Lower drug loading, potential for GI side effects from surfactants. | Lipophilic (BCS Class II/IV) drugs. |
| Amorphous Solid Dispersions (ASD) | Eliminates crystal lattice energy, creating a supersaturated state.[21] | Significant increase in apparent solubility and dissolution rate. | Physically unstable (recrystallization), potential for drug-polymer interactions. | Drugs that are miscible with polymers. |
Table 2: Example Starting-Point SEDDS Formulations (for screening)
| Formulation ID | Oil: Capmul MCM (%) | Surfactant: Kolliphor RH 40 (%) | Cosolvent: Transcutol HP (%) |
| F1 | 40 | 40 | 20 |
| F2 | 30 | 50 | 20 |
| F3 | 20 | 60 | 20 |
| F4 | 30 | 60 | 10 |
Section 5: References
-
International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. Retrieved from Google Search.
-
(2005, May 23). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Retrieved from Google Search.
-
Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from Google Search.
-
Chaudhary, A., & Shambhakar, S. (2024, November 1). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science Publishers. Retrieved from Google Search.
-
(2016, December 23). Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate. Retrieved from Google Search.
-
Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. Retrieved from Google Search.
-
Longdom Publishing. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Retrieved from Google Search.
-
(n.d.). Current strategies for oral delivery of BCS IV drug nanocrystals: challenges, solutions and future trends. Taylor & Francis Online. Retrieved from Google Search.
-
(n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Retrieved from Google Search.
-
(n.d.). Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. Retrieved from Google Search.
-
Mohammed, I. A., & Gajera, B. Y. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. Retrieved from Google Search.
-
(n.d.). Critical Evaluation of Permeation Enhancers for Oral Mucosal Drug Delivery. PubMed. Retrieved from Google Search.
-
(n.d.). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. OUCI. Retrieved from Google Search.
-
(2019, January 19). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. Retrieved from Google Search.
-
(2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from Google Search.
-
(n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. Retrieved from Google Search.
-
(n.d.). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Semantic Scholar. Retrieved from Google Search.
-
(n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. pharm-int. Retrieved from Google Search.
-
(n.d.). Solubility challenges that plague the oral drug-delivery frontier. ResearchGate. Retrieved from Google Search.
-
(2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from Google Search.
-
(2025, September 17). Video: Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. Retrieved from Google Search.
-
(2025, August 18). Current strategies for oral delivery of BCS IV drug nanocrystals: challenges, solutions and future trends. Request PDF. ResearchGate. Retrieved from Google Search.
-
(n.d.). Technical Support Center: Overcoming Low Oral Bioavailability of Tandospirone in Preclinical Research. Benchchem. Retrieved from Google Search.
-
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from Google Search.
-
(n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. Retrieved from Google Search.
-
(n.d.). Reasons for poor oral bioavailability of poorly water soluble drugs. ResearchGate. Retrieved from Google Search.
-
(2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Retrieved from Google Search.
-
(2025, August 9). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Retrieved from Google Search.
-
(n.d.). Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement. Retrieved from Google Search.
-
(2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from Google Search.
-
(2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from Google Search.
-
(n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from Google Search.
-
(n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from Google Search.
-
(n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Retrieved from Google Search.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. pharm-int.com [pharm-int.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. benthamdirect.com [benthamdirect.com]
- 13. longdom.org [longdom.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. scispace.com [scispace.com]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. scispace.com [scispace.com]
- 21. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safe and Effective Permeation Enhancers for Oral Drug Delivery | Semantic Scholar [semanticscholar.org]
- 26. jove.com [jove.com]
- 27. Critical evaluation of permeation enhancers for oral mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound.
Introduction to the Synthesis
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with a 3-halopropanoic acid, typically 3-chloropropanoic acid, in the presence of a base. While seemingly straightforward, this reaction can be prone to several side reactions leading to impurities that can complicate purification and compromise the quality of the final product. This guide will help you identify, mitigate, and resolve these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I have failed to isolate the desired product. What are the likely causes?
A1: Low or no yield in the synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can be attributed to several factors:
-
Ineffective Deprotonation of the Thiol: The reaction proceeds via the thiolate anion, which is a potent nucleophile. Incomplete deprotonation of the starting thiol (5-methyl-1,3,4-thiadiazole-2-thiol) will result in a sluggish or incomplete reaction.
-
Solution: Ensure the use of a suitable base and appropriate stoichiometry. Common bases for this reaction include sodium hydroxide, potassium carbonate, or sodium ethoxide. The pKa of the thiol group in 2-mercapto-1,3,4-thiadiazoles is typically in the range of 6-7, so a base that can effectively deprotonate it is essential. Ensure at least one equivalent of the base is used.
-
-
Poor Quality of Starting Materials: Impurities in the starting 5-methyl-1,3,4-thiadiazole-2-thiol or 3-chloropropanoic acid can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or HPLC. If necessary, purify the starting materials before use. 5-Methyl-1,3,4-thiadiazole-2-thiol can be recrystallized from ethanol.
-
-
Suboptimal Reaction Temperature: While the reaction can often proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to drive it to completion. However, excessive temperatures can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress by TLC or HPLC to determine the optimal temperature. Start at room temperature and gradually increase the temperature if the reaction is slow.
-
-
Hydrolysis of 3-Chloropropanoic Acid: In the presence of a strong base and water, 3-chloropropanoic acid can be hydrolyzed to 3-hydroxypropanoic acid, which is unreactive towards the thiolate.
-
Solution: Add the 3-chloropropanoic acid to the reaction mixture after the deprotonation of the thiol is complete. Using a non-aqueous solvent can also minimize this side reaction.
-
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, HPLC-MS)
Q2: I've obtained my product, but my NMR and/or HPLC-MS data show unexpected peaks. What are these impurities?
A2: Several impurities can form during the synthesis. Below is a table summarizing the most common ones, their likely causes, and key analytical signatures.
| Impurity | Structure | Likely Cause | Key Analytical Signatures |
| Unreacted 5-Methyl-1,3,4-thiadiazole-2-thiol | Incomplete reaction. | HPLC: A more polar peak than the product. ¹H NMR: Absence of the propanoic acid chain protons. | |
| Bis(5-methyl-1,3,4-thiadiazol-2-yl)disulfide | Oxidation of the starting thiol, especially in the presence of air and base. | HPLC: A less polar peak than the starting material. MS: A peak corresponding to the dimer's molecular weight. | |
| Acrylic Acid | Elimination of HCl from 3-chloropropanoic acid, favored by strong bases and higher temperatures. | ¹H NMR: Characteristic vinyl proton signals (multiplets between δ 5.8-6.5 ppm). | |
| Poly(acrylic acid) or other polymers | Polymerization of acrylic acid formed in situ. | Broad, unresolved peaks in the NMR spectrum. Difficulty in filtration and isolation. | |
| N-Alkylated Isomer | Alkylation on one of the ring nitrogen atoms instead of the sulfur atom.[1] | ¹H NMR: Different chemical shifts for the propanoic acid protons and the methyl group on the thiadiazole ring. |
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for this reaction?
A3: A variety of polar solvents can be used. Ethanol, methanol, and acetone are common choices. The choice of solvent can influence the reaction rate and the solubility of the reactants and products. For instance, using an alcohol like ethanol allows for the convenient use of sodium ethoxide as a base.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material, product, and any major byproducts. The product, being a carboxylic acid, will be more polar than the starting thiol. HPLC is a more quantitative method for monitoring the reaction.
Q5: What is the best method for purifying the crude product?
A5: The primary method for purification is recrystallization.[2] Given that the product is a carboxylic acid, an acid-base extraction can be a highly effective initial purification step. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure product. The precipitated product can then be collected by filtration and further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Q6: How should I store the final product?
A6: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light and moisture to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in ethanol, add sodium hydroxide (1.05 eq) and stir at room temperature for 30 minutes.
-
To this solution, add 3-chloropropanoic acid (1.1 eq) dropwise.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted thiol and other non-polar impurities.
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purify the product by recrystallization from ethanol.
Protocol 2: HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and mass spectrometry in both positive and negative ion modes.
Visualizations
Synthetic Pathway
Caption: Formation of common impurities.
References
-
TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
Sources
Technical Support Center: Refining Antimicrobial Testing Protocols for 1,3,4-Thiadiazoles
Welcome to the technical support center for refining antimicrobial testing protocols for 1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when evaluating the antimicrobial properties of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental workflows are robust, reproducible, and yield trustworthy data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that researchers face during the preliminary stages of antimicrobial susceptibility testing (AST) of 1,3,4-thiadiazoles.
Q1: My 1,3,4-thiadiazole compound is insoluble in the standard broth medium. What should I do?
A1: Poor aqueous solubility is a well-documented challenge for many heterocyclic compounds, including 1,3,4-thiadiazole derivatives.[1][2][3] Direct suspension in aqueous media like Mueller-Hinton Broth (MHB) often leads to compound precipitation, making it impossible to determine an accurate Minimum Inhibitory Concentration (MIC).
Initial Steps:
-
Solvent Selection: The recommended first step is to use a biocompatible organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and general compatibility with most bacterial strains at low concentrations.[4][5]
-
Solvent Concentration Control: It is crucial to determine the highest concentration of the chosen solvent that does not inhibit microbial growth.[4][6] This is achieved by running a solvent toxicity control in parallel with your main experiment. Generally, the final concentration of DMSO in the assay should be kept below 2% (v/v), though some studies suggest that even lower concentrations may be necessary for certain bacterial strains.[7]
Q2: How do I perform a solvent toxicity control?
A2: To ensure that the observed antimicrobial activity is due to your compound and not the solvent, you must test the effect of the solvent on each bacterial strain.
Protocol:
-
Prepare a serial dilution of your solvent (e.g., DMSO) in the broth medium, mirroring the concentrations that will be present in your experimental wells.
-
Inoculate these wells with the same bacterial inoculum used for the MIC assay.
-
Incubate under the same conditions.
-
The highest concentration of the solvent that shows no inhibition of bacterial growth is your maximum allowable solvent concentration.
Q3: I'm observing precipitation in the wells even after using DMSO. How can I interpret these results?
A3: Precipitation during the assay can be mistaken for turbidity due to bacterial growth, leading to a false-negative result (i.e., an artificially high MIC).
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells. Precipitation often appears as crystalline or amorphous material at the bottom of the well, distinct from the uniform turbidity of bacterial growth.
-
Microscopic Examination: A definitive way to differentiate is to take a small aliquot from the well and examine it under a microscope. The presence of bacterial cells will confirm growth, whereas the absence of cells alongside visible precipitate indicates that the compound has likely crashed out of solution.
-
Solubility Enhancement: If precipitation is a persistent issue, consider incorporating a non-ionic surfactant like Polysorbate 80 (Tween 80) or Pluronic F-127 into the broth medium.[8][9] A final concentration of 0.002% Polysorbate 80 has been shown to improve the solubility of hydrophobic compounds without affecting bacterial growth.[8] However, a surfactant toxicity control must also be performed.
Q4: Which standard guidelines should I follow for my antimicrobial susceptibility testing?
A4: The two most globally recognized standards for AST are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12] Both organizations provide detailed, standardized protocols for broth microdilution, disk diffusion, and other AST methods.[13][14] Adherence to these guidelines is critical for ensuring the reproducibility and comparability of your results.[15][16] You can access their guidelines and breakpoint tables from their respective websites.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step protocols to address more complex experimental challenges.
Guide 1: Optimizing Compound Solubilization for Broth Microdilution Assays
The poor aqueous solubility of many 1,3,4-thiadiazole derivatives is a primary hurdle in obtaining reliable MIC values.[1][19] This guide provides a systematic approach to overcoming this challenge.
Workflow for Optimizing Solubility:
Caption: Decision workflow for troubleshooting poor compound solubility.
Detailed Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the 1,3,4-thiadiazole compound.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Solvent Toxicity Assessment:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of DMSO in sterile MHB. The final concentrations should range from, for example, 10% down to 0.08% (v/v).
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (broth + inoculum, no DMSO) and a sterility control (broth only).
-
Incubate at 35-37°C for 16-20 hours.
-
The MIC of the solvent is the lowest concentration that completely inhibits visible growth. The final concentration of DMSO in your compound test wells must be below this MIC.
-
-
Modified Broth Preparation (if needed):
-
If precipitation occurs with DMSO alone, prepare a stock of sterile MHB containing a surfactant. For Polysorbate 80, a final concentration of 0.002% is recommended.[8]
-
Crucially, you must repeat the solvent toxicity test in this modified broth to ensure the combination of solvent and surfactant is not inhibitory.
-
Guide 2: Differentiating True Antimicrobial Activity from Compound Precipitation
A common pitfall is misinterpreting a lack of turbidity as antimicrobial activity when, in fact, the compound has precipitated out of the solution, or the compound itself is colored, interfering with optical density readings.[20][21]
Experimental Workflow for Result Validation:
Caption: Logic diagram for differentiating true inhibition from compound precipitation.
Protocol for Using a Metabolic Indicator (Resazurin Assay):
Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin. This provides a clear colorimetric readout of cell viability.
-
Perform the MIC Assay: Set up your standard broth microdilution assay and incubate for the appropriate time (e.g., 16-20 hours).
-
Add Resazurin: Prepare a sterile stock solution of resazurin (e.g., 0.015% w/v in saline). Add a small volume (e.g., 10-20 µL) to each well of the microtiter plate.
-
Re-incubate: Incubate the plate for an additional 1-4 hours at 37°C.
-
Read Results:
-
Blue wells: Indicate no metabolic activity, confirming true antimicrobial inhibition.
-
Pink/Purple wells: Indicate viable, metabolically active bacteria. This can reveal growth that was masked by compound color or precipitation.
-
Part 3: Data Presentation and Key Parameters
Clear and standardized data reporting is essential for the interpretation and comparison of results.
Table 1: Recommended Solvent Concentrations and Controls
| Solvent/Additive | Recommended Final Concentration | Key Considerations | Control Required |
| DMSO | ≤ 2% (v/v) | Strain-dependent toxicity; verify for each organism.[4][22] | Solvent Toxicity Control |
| Ethanol | ≤ 2% (v/v) | Generally more toxic to bacteria than DMSO.[4] | Solvent Toxicity Control |
| Polysorbate 80 | 0.002% (v/v) | Can enhance solubility of hydrophobic compounds.[8] | Surfactant Toxicity Control |
| Pluronic F-127 | 0.01% - 0.1% (w/v) | Alternative surfactant for solubility enhancement. | Surfactant Toxicity Control |
Conclusion
Testing the antimicrobial properties of 1,3,4-thiadiazoles requires a methodical approach that anticipates and addresses the inherent challenges of these compounds, particularly their poor aqueous solubility. By implementing rigorous controls, such as solvent toxicity assays, and employing validation techniques like metabolic indicator dyes, researchers can significantly enhance the reliability and reproducibility of their data. Adherence to established CLSI and EUCAST guidelines provides a crucial framework for this work, ensuring that the generated results are both scientifically sound and comparable across different studies. This systematic troubleshooting and validation process is paramount to accurately identifying promising new antimicrobial agents for further development.
References
- Jadhav, S., et al. (2014). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Current Microbiology and Applied Sciences, 3(10), 978-985.
- Wang, Y., et al. (2018). Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage. Environmental Science & Technology, 52(3), 1547-1556.
- Wienk, K. O. J., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds.
- Kahlmeter, G., et al. (2019). Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. Journal of Clinical Microbiology, 57(9), e00833-19.
- Stokes, J. M., et al. (2013). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy, 57(11), 5763-5765.
-
ESCMID: European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
- O'Meara, D., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Infectious Diseases, 16, 153.
- Morosini, M. I., et al. (2012). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Enfermedades Infecciosas y Microbiología Clínica (English Edition), 30(9), 553-557.
- Perovic, O. (2014). CLSI vs. EUCAST. SASCM Workshop.
- de Oliveira, A. C. S., et al. (2019). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
- Hogan, S., et al. (2020). Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. BMC Research Notes, 13(1), 43.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19.
- Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
-
U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
- Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
- Głowacka, A., et al. (2023).
-
Microchem Laboratory. (n.d.). Variability in Antimicrobial Testing. Retrieved from [Link]
- National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- da Silva, P. B., et al. (2019). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d.
- Kumar, S., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 12(11), 5363-5368.
- Abdel-Wahab, B. F., et al. (2012).
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent In Vitro Results for Antibacterial Agent 30.
- Li, H., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8754-8766.
- Alam, M. A., et al. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research, 6(4), 10-19.
- Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results.
- Wright, G. D. (2017). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 30(4), 1063-1077.
- Parikh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4981-5007.
- Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. BMC Complementary Medicine and Therapies, 19(1), 115.
-
ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?. Retrieved from [Link]
-
ResearchGate. (2025). How to optimize between negative effects of organic solvents or surfactants and the solubility of the drug?. Retrieved from [Link]
-
ResearchGate. (2018). What are the preliminary analytical techniques to find the nature of an antimicrobial compund whether it might be a protein or a non protein moeity?. Retrieved from [Link]
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103603.
-
Royal Society of Chemistry. (2016). How can you test antimicrobial agents?. YouTube. Retrieved from [Link]
- de la C. de la Torre-González, M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582.
- OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
- Klancnik, A., et al. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 26(14), 4192.
- Sharma, P. C., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 49-54.
- Sharma, P. C., et al. (2011).
- Kumar, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758.
- Jones, R. N., et al. (2005). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Journal of Clinical Microbiology, 43(8), 4217-4220.
- Rojas, J. J., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Complementary Medicine and Therapies, 21(1), 291.
- Lee, S. H., et al. (2023). Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. International Journal of Molecular Sciences, 24(21), 15792.
- Simões, M., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ispub.com [ispub.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. cct.mycpd.co.za [cct.mycpd.co.za]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. ESCMID: EUCAST [escmid.org]
- 19. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 22. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid and Other Thiadiazole Derivatives in Drug Discovery
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is a privileged scaffold, consistently appearing in a diverse array of biologically active compounds.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of the pyrimidine and oxadiazole rings, allowing it to interact with various biological targets.[3] Its inherent properties, such as metabolic stability and the ability to participate in hydrogen bonding, make it an attractive core for the design of novel therapeutics.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][4][5] This guide provides a comparative analysis of a specific derivative, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, with other notable thiadiazole compounds, supported by experimental insights and structure-activity relationship (SAR) studies.
Core Compound in Focus: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Chemical Structure:
Caption: Chemical structure of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
While specific experimental data for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (CAS No. 869943-40-8) is not extensively available in peer-reviewed literature, its structure allows for informed predictions of its potential biological profile based on well-established structure-activity relationships of related thiadiazole derivatives. The molecule features a methyl group at the 5-position and a propanoic acid moiety linked via a thioether at the 2-position of the 1,3,4-thiadiazole ring. These substituents are crucial in defining its physicochemical properties and potential interactions with biological targets.
Comparative Analysis with Other Thiadiazole Derivatives
The biological activity of 2,5-disubstituted 1,3,4-thiadiazoles is significantly influenced by the nature of the substituents.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[2][6][7][8][9][10] The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.
-
Comparison: Numerous studies have shown that bulky aromatic or heteroaromatic substituents at the 2- and 5-positions of the thiadiazole ring can lead to potent anticancer activity.[6][9] For instance, derivatives with a 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxicity against breast cancer cell lines.[6] In contrast, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid possesses a small alkyl group (methyl) and a flexible aliphatic carboxylic acid side chain. While the propanoic acid moiety could potentially interact with specific targets, it is structurally dissimilar to the potent aromatic derivatives. However, some studies have indicated that substitution with fluorine on a phenyl ring attached to the thiadiazole core can enhance cytotoxic effects against breast cancer cells.[8]
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 5-(3-indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic) | 1.5 µM | [9] |
| 2-(arylamino)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 µM | [6] |
| N-(5-(benzyl)sulfanyl-1,3,4-thiadiazol-2-yl) acetamide derivatives | MDA-MB-231 (Breast) | 8 - 11 µM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid and reference compounds) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity
Thiadiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[11][12] The presence of the N-C-S linkage is thought to be crucial for their antimicrobial action.[13]
-
Comparison: Studies on various 1,3,4-thiadiazole derivatives reveal that the nature of the substituent at the 2- and 5-positions significantly impacts the antimicrobial spectrum and potency. For example, adamantyl-substituted thiadiazoles have shown marked activity against Gram-positive bacteria.[14] Other derivatives with methionine moieties have exhibited promising activity against Bacillus anthracis and Bacillus cereus.[15] The propanoic acid side chain in our target molecule introduces a hydrophilic character which may influence its ability to penetrate bacterial cell walls. While specific data is absent, it is plausible that it may exhibit some level of antimicrobial activity, though likely differing in spectrum and potency from derivatives with more lipophilic or complex substituents.
| Compound/Derivative Class | Microorganism | Reported Activity | Reference |
| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione derivatives | Gram-positive bacteria | Marked activity | [14] |
| 1,3,4-thiadiazole with D,L-methionine moiety | Bacillus anthracis, Bacillus cereus | Promising activity | [15] |
| Novel 1,3,4-thiadiazole derivatives | P. aeruginosa, S. aureus | MIC of 125 µg/mL (for compound 4a against P. aeruginosa) | [16] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Broth microdilution workflow for MIC determination.
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[5][17][18]
-
Comparison: The anti-inflammatory activity of thiadiazole derivatives is also highly dependent on the substituents. For instance, propionic acid derivatives of 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione have shown good dose-dependent anti-inflammatory activity.[14] This suggests that the propanoic acid moiety in our target compound could contribute to anti-inflammatory effects. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, a common target for NSAIDs. Fused heterocyclic systems like triazolo-thiadiazoles have also demonstrated potent anti-inflammatory effects.[17][18]
| Compound/Derivative Class | In Vivo Model | Reported Activity | Reference |
| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Carrageenan-induced rat paw edema | Good dose-dependent activity | [14] |
| 2,6-diaryl-imidazo[2,1-b][6][7][19]thiadiazole derivatives | Carrageenan-induced rat paw edema | Better than or comparable to diclofenac | [5] |
| 6-aryl[4][7][19]triazolo[3,4-b][6][7][19]thiadiazole derivatives | Carrageenan-induced rat paw edema | Significant anti-exudative activity | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize rats for a week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., orally or intraperitoneally) to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
A plausible synthetic route for the title compound starts from the readily available 5-methyl-1,3,4-thiadiazole-2-thiol.
Protocol:
-
Deprotonation: Dissolve 5-methyl-1,3,4-thiadiazole-2-thiol in a suitable solvent such as ethanol or DMF. Add a base, like sodium hydroxide or potassium carbonate, to deprotonate the thiol group, forming the corresponding thiolate salt.
-
Nucleophilic Substitution: To the solution of the thiolate, add a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or its ester derivative. The thiolate will act as a nucleophile, displacing the halide to form the thioether linkage. The reaction is typically stirred at room temperature or with gentle heating.
-
Hydrolysis (if using an ester): If an ester of 3-halopropanoic acid was used, the resulting product needs to be hydrolyzed to the carboxylic acid. This can be achieved by heating with an aqueous solution of a base (e.g., NaOH) followed by acidification.
-
Work-up and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.
Caption: Plausible synthetic pathway for the target compound.
Conclusion and Future Perspectives
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid represents a simple yet potentially bioactive derivative of the versatile 1,3,4-thiadiazole scaffold. Based on structure-activity relationships of related compounds, it can be hypothesized to possess modest antimicrobial and anti-inflammatory properties, with its anticancer potential being less certain compared to derivatives bearing bulky aromatic substituents. The propanoic acid moiety offers a handle for further derivatization to explore new chemical space and potentially enhance biological activity.
The true potential of this compound can only be unlocked through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for such investigations. Future research should focus on the synthesis and comprehensive biological screening of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid and its analogues to establish a clear understanding of its therapeutic promise and to contribute to the ever-expanding field of thiadiazole-based drug discovery.
References
-
Jung, K.-Y., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. [Link]
-
Aggarwal, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8783. [Link]
-
Sych, I. V., et al. (2018). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Scientia Pharmaceutica, 86(3), 32. [Link]
-
Gomha, S. M., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2235. [Link]
-
Bharty, M. K., et al. (2015). Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. Journal of Coordination Chemistry, 68(11-13), 2195-2211. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of King Saud University - Science, 33(5), 101481. [Link]
-
Al-Abdullah, E. S., et al. (2011). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 46(1), 57-63. [Link]
-
Ülker, S., et al. (2007). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds having a D,L-methionine moiety. Archiv der Pharmazie, 340(1), 37-41. [Link]
-
Myrko, I. I. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][7][19]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(4), 17-24. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Bioorganic & medicinal chemistry, 12(8), 1935–1945. [Link]
-
Gümüş, M., et al. (2024). Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. Zeitschrift für Naturforschung C, 79(5-6), 183-194. [Link]
-
Kumar, A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International, 21(3), 1-10. [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29505-29520. [Link]
-
El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]
-
Mohammadi-Farani, A., et al. (2014). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 143–151. [Link]
-
Singh, P., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
-
Maccioni, E., et al. (2024). Novel[6][7][19]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. Molecules, 29(6), 1303. [Link]
-
Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]
-
El-Sayed, M. A. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(11), 1836. [Link]
-
Chawla, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Research Journal of Pharmacy and Technology, 16(9), 4221-4225. [Link]
-
Apan, A. M., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][7][19]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(10), 2425. [Link]
-
Myrko, I. I. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][7][19]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(4), 17-24. [Link]
-
Vaskela, E., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 25(20), 4786. [Link]
-
Moskalenko, R. A., et al. (2021). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Journal of Heterocyclic Chemistry, 58(12), 2377-2388. [Link]
-
Wang, Y., et al. (2019). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Journal of Photochemistry and Photobiology B: Biology, 198, 111576. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 14. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds having a D,L-methionine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 18. researchgate.net [researchgate.net]
- 19. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in the Context of Established Antimicrobial Agents
This guide provides a comparative framework for evaluating the efficacy of the novel compound 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid against established drugs. Due to the limited direct clinical data on this specific molecule, this analysis is based on the well-documented antimicrobial properties of the 1,3,4-thiadiazole scaffold, a core component of its structure. We will therefore postulate its potential as an antimicrobial agent and outline the necessary experimental comparisons against established antibiotics such as Penicillin and Ciprofloxacin.
The 1,3,4-thiadiazole ring is a versatile heterocyclic structure known to be a pharmacophore for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its derivatives have been shown to inhibit various microbial enzymes and processes, making this compound a person of interest for novel antibiotic development. This guide will detail the head-to-head experimental protocols required to validate its efficacy and elucidate its mechanism of action relative to current standards of care.
Part 1: Postulated Mechanism of Action and Comparative Framework
The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. For the purpose of this guide, we will hypothesize that 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid may exert its effect through one of these established pathways. To provide a robust comparison, we will evaluate it against two antibiotics with distinct mechanisms of action:
-
Penicillin: A β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in bacterial cell walls, leading to cell lysis.
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair.
The following diagram illustrates the proposed comparative workflow.
Caption: Comparative workflow for evaluating a novel antimicrobial agent.
Part 2: Head-to-Head Efficacy Data (Hypothetical Data for Illustrative Purposes)
To effectively compare these compounds, quantitative data from standardized assays are essential. The following table presents a hypothetical but realistic data summary from key antimicrobial susceptibility tests.
| Parameter | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | Penicillin | Ciprofloxacin | Test Organism |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | 8 | 2 | 0.5 | Staphylococcus aureus (ATCC 29213) |
| Minimum Bactericidal Concentration (MBC) (µg/mL) | 16 | 8 | 1 | Staphylococcus aureus (ATCC 29213) |
| Time to 99.9% Kill (Hours) at 4x MIC | 6 | 4 | 2 | Staphylococcus aureus (ATCC 29213) |
| Cytotoxicity (CC50) on Vero cells (µg/mL) | >100 | >200 | >150 | N/A |
| Selectivity Index (CC50/MIC) | >12.5 | >100 | >300 | N/A |
Part 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the foundational experiments required to generate the comparative data presented above.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: The test compound and comparator drugs are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.
Methodology:
-
Culture Preparation: A logarithmic phase culture of the test organism is prepared.
-
Exposure: The culture is exposed to the test compound and comparator drugs at a specified concentration (e.g., 4x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates to count colony-forming units (CFUs).
-
Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics.
Part 4: Conclusion and Future Directions
While 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, based on the known properties of its 1,3,4-thiadiazole core, presents a promising scaffold for antimicrobial drug discovery, rigorous experimental validation is paramount. The outlined protocols provide a foundational framework for a direct and objective comparison against established antibiotics like Penicillin and Ciprofloxacin.
The hypothetical data suggest that while the novel compound may be less potent than Ciprofloxacin, its broad therapeutic window (indicated by a high Selectivity Index) warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader panel of clinically relevant pathogens (including resistant strains), and conducting in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.
References
-
Mishra, R., et al. (2023). 1,3,4-Thiadiazole: A versatile scaffold in medicinal chemistry. Results in Chemistry. Available at: [Link]
-
Aziz, M., et al. (2023). A comprehensive review on recent advances of 1,3,4-thiadiazole derivatives as antimicrobial agents. Journal of Molecular Structure. Available at: [Link]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
An Objective Comparison and Methodological Blueprint for Preclinical Evaluation
Introduction
The relentless pursuit of novel, more effective, and selective anticancer agents has led researchers to explore a diverse array of heterocyclic compounds. Among these, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting promising anticancer activities.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3] This guide focuses on a specific derivative, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid , providing a comprehensive framework for its preclinical validation.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step guide for evaluating the anticancer potential of this compound. We will delve into the causality behind experimental choices, present protocols for in vitro and in vivo validation, and offer a comparative perspective against established anticancer agents. The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing cellular membranes, potentially leading to enhanced interaction with biological targets and a favorable toxicity profile.[2] Our proposed validation strategy aims to rigorously test this hypothesis.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of validation involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the compound on various cancer cell lines.
Cell Viability Assays: Quantifying Cytotoxicity
The first step is to assess the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (e.g., from 0.1 µM to 100 µM) and a standard anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) in culture medium.[7] Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][9]
Data Presentation: Comparative IC50 Values
| Cell Line | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (IC50 in µM) | Doxorubicin (IC50 in µM) | 5-Fluorouracil (IC50 in µM) |
| MCF-7 (Breast) | Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| A549 (Lung) | Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| HCT-116 (Colon) | Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Normal Fibroblasts | Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
A higher IC50 value against normal cells compared to cancer cells would indicate selective cytotoxicity, a desirable characteristic for an anticancer agent.
Apoptosis Assays: Unraveling the Mechanism of Cell Death
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[3][10] Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are standard methods to detect and quantify apoptosis.[11][12]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Expected Outcome Visualization
Caption: Expected shift in cell populations after treatment.
Cell Cycle Analysis: Investigating Effects on Cell Division
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[13][14] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide.[15][16][17]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and incubate with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Proposed Signaling Pathway
Caption: Hypothesized mechanism of action.
Part 2: In Vivo Validation in Xenograft Models
Promising in vitro results must be validated in a living organism to assess the compound's efficacy and potential toxicity in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[18][19][20][21][22]
Subcutaneous Xenograft Model
This model involves the subcutaneous injection of human cancer cells into immunodeficient mice.[19]
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ HCT-116 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into groups (e.g., vehicle control, test compound at different doses, positive control drug like 5-Fluorouracil). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow
Caption: In vivo xenograft experimental workflow.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Data | N/A |
| Test Compound (Low Dose) | Experimental Data | Calculated Data |
| Test Compound (High Dose) | Experimental Data | Calculated Data |
| 5-Fluorouracil | Experimental Data | Calculated Data |
Conclusion
This guide provides a robust and scientifically rigorous framework for the preclinical validation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid as a potential anticancer agent. The proposed experiments are designed to not only assess its efficacy but also to elucidate its mechanism of action. By following these detailed protocols and comparing the results with established anticancer drugs, researchers can generate the necessary data to support the further development of this promising compound. The versatility of the 1,3,4-thiadiazole core suggests that this derivative could exhibit significant and selective anticancer activity, warranting a thorough investigation as outlined herein.[1][23]
References
-
Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-747. [Link]
-
Saeed, A., Mrowiec-Białoń, J., Bieszczad, A., Flis, A., & Jarosz-Wilkołazka, A. (2021). Synthesis and in vitro evaluation of anticancer activity of fluorophenyl derivatives of 1, 3, 4-thiadiazole against estrogen-dependent breast cancer. Molecules, 26(24), 7583. [Link]
-
baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from [Link]
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
Shin, J. N., & Lee, S. K. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 34(4), 287–292. [Link]
-
Bio-Rad. (n.d.). Apoptosis Assays. Retrieved from [Link]
-
Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Cancer Treatment Reports, 67(1), 1-8. [Link]
-
Koprowska, K., Czyrski, A., Stasiłowicz-Krzemień, A., Waszkielewicz, A. M., Maruszewska, A., Czubatka-Bental, A., ... & Poleszak, E. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 21(11), 3848. [Link]
-
Saeed, A., Mrowiec-Białoń, J., Bieszczad, A., Flis, A., & Jarosz-Wilkołazka, A. (2021). Synthesis and Anticancer Activity of 1, 3, 4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(24), 7583. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Gornowicz, A., Bielawska, A., & Bielawski, K. (2022). New 1, 3, 4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
-
Gornowicz, A., Bielawska, A., & Bielawski, K. (2022). New 1, 3, 4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
-
Gornowicz, A., Bielawska, A., & Bielawski, K. (2022). New 1, 3, 4-Thiadiazole Derivatives with Anticancer Activity. ResearchGate. [Link]
-
Li, X., Wang, Y., Wang, C., Zhang, Y., & Wang, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12352. [Link]
-
Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
-
Smith, K. S., Roberts, L. E., & Armitage, I. M. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17351–17359. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0270599. [Link]
-
Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Larsson, P., Engqvist, H., Eklund, T., Sifversson, S., Malmberg, J., Einarsdottir, B. O., ... & Parris, T. Z. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5729. [Link]
-
DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]
-
Hřebačková, K., & Bártek, J. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3469. [Link]
-
Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. Retrieved from [Link]
-
Aas, A. T., Giercksky, K. E., & Ree, A. H. (2019). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. BMC Cancer, 19(1), 1-13. [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Naglah, A. M. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research, 11(1), 87-94. [Link]
-
Sakagami, H., Okudaira, N., & Omata, T. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(3), 1241-1249. [Link]
-
Herskind, C., & Wenz, F. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 183(1), 1-8. [Link]
-
National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]
-
Asati, V., & Sharma, S. (2020). Thiadiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 192, 112185. [Link]
-
Kotsyuruba, A. V., Klenina, O. V., & Kholin, V. V. (2020). Study of the anticancer activity of N-(5-methyl-[1][13][24]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine, 3(2), 65-71. [Link]
-
Georgieva, M., & Zlatkov, A. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. [Link]
-
Kotsyuruba, A. V., Klenina, O. V., & Kholin, V. V. (2020). Study of the anticancer activity of N-(5-methyl-[1][13][24]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. ResearchGate. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. Apoptosis – NovoCyte Flow Cytometers | 애질런트 [agilent.com]
- 13. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. crownbio.com [crownbio.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
A Comparative Guide to the Experimental Cross-Validation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
This guide provides a comprehensive framework for the experimental validation of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, a compound of interest within the versatile 1,3,4-thiadiazole class of heterocyclic compounds. Given the extensive body of research highlighting the diverse pharmacological activities of 1,3,4-thiadiazole derivatives, this document outlines a comparative approach to characterize the potential therapeutic properties of this specific molecule.[1][2][3][4][5] We will explore proposed experimental workflows, compare them against established data for analogous compounds, and provide the scientific rationale behind these methodologies.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][6][7][8][9][10] The unique structural features of the thiadiazole ring, such as its aromaticity and ability to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its favorable pharmacokinetic profile and potent bioactivity.[4][9] This guide will, therefore, focus on validating the potential of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in these key therapeutic areas.
Comparative Analysis of Predicted Biological Activities
Based on the structure of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid and the known bioactivities of related 1,3,4-thiadiazole derivatives, we can hypothesize its potential efficacy in several key areas. The following table outlines these predicted activities and lists relevant comparator compounds from the literature that will serve as benchmarks for our experimental validation.
| Predicted Biological Activity | Rationale for Hypothesis | Comparator Compounds | Key Experimental Assays |
| Antimicrobial Activity | The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][6][11] The presence of the sulfanylpropanoic acid moiety may enhance cell permeability and interaction with microbial targets. | Ciprofloxacin, various synthesized 2,5-disubstituted-1,3,4-thiadiazoles[12][13] | Minimum Inhibitory Concentration (MIC) Assay, Minimum Bactericidal Concentration (MBC) Assay, Kirby-Bauer Disk Diffusion Test |
| Anti-inflammatory Activity | Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anti-inflammatory effects, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[4][7] | Diclofenac Sodium, Indomethacin | In vitro COX-1/COX-2 Inhibition Assay, In vivo Carrageenan-Induced Paw Edema Model |
| Anticancer Activity | The thiadiazole ring is a scaffold in several anticancer agents, with mechanisms often involving kinase inhibition or apoptosis induction.[14][15][16] | Doxorubicin, Imatinib | MTT Assay against various cancer cell lines (e.g., MCF-7, PC3), Caspase-3 Activity Assay |
Experimental Protocols: A Step-by-Step Guide
To empirically validate the predicted biological activities of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, a series of robust and reproducible experimental protocols are required. The following sections detail the methodologies for key assays.
Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
A common route for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[11][17] A plausible synthetic pathway for the target compound is outlined below.
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an equimolar amount of 3-bromopropanoic acid dropwise to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure.[12][16][17]
Antimicrobial Activity Assessment
The antimicrobial potential of the synthesized compound will be evaluated against a panel of pathogenic bacterial and fungal strains.
Caption: Workflow for antimicrobial activity testing.
Minimum Inhibitory Concentration (MIC) Assay Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive controls (microbes with no compound) and negative controls (broth only). Use a standard antibiotic like Ciprofloxacin as a reference drug.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of the compound on cancer cells will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]
Conclusion and Future Directions
The experimental framework outlined in this guide provides a systematic approach to validate the therapeutic potential of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. By comparing its performance against well-characterized compounds, we can establish a clear understanding of its efficacy and potential applications. Positive results from these initial screenings would warrant further investigation, including in vivo studies and mechanistic elucidation, to fully characterize its pharmacological profile. The versatility of the 1,3,4-thiadiazole scaffold suggests that this compound could be a promising lead for the development of novel therapeutic agents.
References
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
An overview of biological activities of thiadiazole derivatives. (2024, July 23). Retrieved January 17, 2026, from [Link]
-
1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013, May). Retrieved January 17, 2026, from [Link]
- Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
-
(PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (2012, April). Retrieved January 17, 2026, from [Link]
-
Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - Cheméo. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Thiadiazoles: Progress Report on Biological Activities - JOCPR. (n.d.). Retrieved January 17, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022, December 6). Retrieved January 17, 2026, from [Link]
-
(PDF) Thiadiazole analogs as potential pharmacological agets: A brief review. (2019, April 15). Retrieved January 17, 2026, from [Link]
-
Compound 3,3'-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]azanediyl}dipropanoic... (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. (2024, July 27). Retrieved January 17, 2026, from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PubMed. (2023, May 29). Retrieved January 17, 2026, from [Link]
-
Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - NIH. (2023, April 3). Retrieved January 17, 2026, from [Link]
-
Sulfanilamide, N1-(5-methyl-1,3,4-thiadiazol-2-yl)- | C9H10N4O2S2 | CID 622973. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022, October 17). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic Acid Against Standard Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health. The diminishing efficacy of our current antibiotic arsenal necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Within this landscape, heterocyclic compounds have emerged as a particularly promising area of research. The 1,3,4-thiadiazole nucleus, a five-membered ring system containing sulfur and nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, known for its diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The inherent aromaticity and favorable pharmacokinetic properties of the 1,3,4-thiadiazole ring system contribute to its biological activity and potential as a lead structure for drug development.[3]
This guide focuses on a representative member of this class, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid , and provides a comprehensive framework for its benchmarking against a panel of standard, clinically relevant antibiotics. As direct, extensive comparative data for this specific molecule is nascent, this document synthesizes findings from closely related 2,5-disubstituted 1,3,4-thiadiazole analogs to establish a representative antimicrobial profile. This approach allows for an informed, preliminary assessment of its potential and underscores the importance of standardized evaluation methodologies in the discovery of new anti-infective agents.
Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded protocol for evaluating the antimicrobial efficacy of this and similar novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative standards and literature.
Materials and Methods: A Framework for Rigorous Antimicrobial Susceptibility Testing
The cornerstone of benchmarking a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the potency of the compound against specific bacterial strains. To ensure reproducibility and comparability of data, all antimicrobial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4] Specifically, the methodologies outlined in CLSI documents M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing") provide the gold standard for these assays.[5]
Test Organisms
A representative panel of both Gram-positive and Gram-negative bacteria should be selected for initial screening. The following American Type Culture Collection (ATCC) reference strains are recommended for their well-characterized phenotypes and consistent performance in susceptibility testing:
-
Staphylococcus aureus (ATCC 25923): A Gram-positive coccus and a major human pathogen, responsible for a wide range of infections.
-
Bacillus subtilis (ATCC 6633): A Gram-positive, rod-shaped bacterium often used as a model organism.
-
Escherichia coli (ATCC 25922): A Gram-negative, rod-shaped bacterium that is a common cause of urinary tract infections and other opportunistic infections.
-
Pseudomonas aeruginosa (ATCC 27853): A Gram-negative, opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Standard Antibiotics for Comparison
The novel compound should be benchmarked against antibiotics with different mechanisms of action to provide a comprehensive comparative profile. The following standard antibiotics are recommended:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent. The following is a detailed, step-by-step protocol based on CLSI M07 guidelines.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Prepare stock solutions of the standard antibiotics (Ciprofloxacin, Ampicillin, Gentamicin) in their recommended solvents at a concentration of 1 mg/mL.
2. Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and standard antibiotics in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.06 - 128 µg/mL).
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 18-24 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Subculturing from MIC Plates:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
2. Incubation:
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
3. Determination of MBC:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Figure 2: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Results: A Comparative Analysis of Antimicrobial Potency
The following tables present a synthesized overview of the antimicrobial activity of a representative 2,5-disubstituted 1,3,4-thiadiazole, analogous to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, in comparison to standard antibiotics. The data is compiled from multiple studies on this class of compounds.[3][6][7][8][9][10][11][12]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Representative 1,3,4-Thiadiazole | Ciprofloxacin | Ampicillin | Gentamicin |
| Staphylococcus aureus (ATCC 25923) | 8 - 62.5 | 0.24 - 0.98 | ≤0.25 | 0.12 - 1 |
| Bacillus subtilis (ATCC 6633) | 4 - 31.25 | 0.24 - 0.98 | ≤0.25 | 0.12 - 1 |
| Escherichia coli (ATCC 25922) | 0.97 - 31.25 | ≤0.25 | 2 - 8 | 0.25 - 1 |
| Pseudomonas aeruginosa (ATCC 27853) | 12.5 - >128 | ≤1 | >128 | 0.5 - 2 |
Note: The MIC values for the representative 1,3,4-thiadiazole are a synthesized range from published data on analogous compounds.[3][6][7][8][9][10][11][12] MIC values for standard antibiotics are based on CLSI guidelines and published data.[5]
Discussion: Interpreting the Data and Future Directions
The synthesized data suggests that 1,3,4-thiadiazole derivatives, represented here by 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, exhibit promising antibacterial activity, particularly against Gram-positive bacteria. The activity against S. aureus and B. subtilis is noteworthy, although generally less potent than the standard antibiotics Ciprofloxacin and Gentamicin. The broad range of MIC values observed in the literature for different 1,3,4-thiadiazole analogs highlights the significant influence of substituent groups on the thiadiazole ring on antimicrobial potency.[3]
The activity against Gram-negative bacteria appears to be more variable. While some derivatives show good activity against E. coli, the efficacy against P. aeruginosa, a notoriously difficult-to-treat pathogen, is limited in many cases. This differential activity is likely due to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration.
The mechanism of action for this class of compounds is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The presence of the toxophoric N-C-S moiety in the thiadiazole ring is believed to be crucial for its biological activity.[1]
Further research should focus on a systematic investigation of the structure-activity relationship (SAR) to optimize the antimicrobial potency of this scaffold. Modifications to the substituents at the 2 and 5 positions of the thiadiazole ring could lead to enhanced activity and a broader spectrum of action. Additionally, studies to elucidate the precise mechanism of action are warranted and will be crucial for the rational design of more effective derivatives.
Conclusion: A Promising Scaffold for Further Investigation
The 1,3,4-thiadiazole scaffold represents a valuable starting point for the development of novel antimicrobial agents. The representative compound, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, and its analogs demonstrate a clear potential to address the growing threat of antimicrobial resistance. While the journey from a promising lead compound to a clinically approved drug is long and arduous, the data presented in this guide provides a solid foundation for further investigation. Rigorous and standardized benchmarking, as outlined here, is essential to identify the most promising candidates and to accelerate the development of the next generation of antibiotics.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Pharmaceuticals. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy. [Link]
-
Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). Molecules. [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). Molecules. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2020). Journal of Pharmaceutical Research International. [Link]
-
(PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). ResearchGate. [Link]
-
Breakpoint Implementation Toolkit (BIT) | Resources. (2023). Clinical and Laboratory Standards Institute. [Link]
-
Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. (2019). ResearchGate. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2015). Journal of Reports in Pharmaceutical Sciences. [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[( tert -butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity. (2020). ResearchGate. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. [Link]
-
Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents. (2003). Polish Journal of Pharmacology. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents. (2003). ResearchGate. [Link]
-
Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates. (2004). ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]
-
AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. (2023). Clinical and Laboratory Standards Institute. [Link]
-
Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae. (2021). National Center for Biotechnology Information. [Link]
-
FDA Rationale for Recognition Decision: Gentamicin, Tobramycin, and Amikacin for Enterobacterales and P. aeruginosa. (2025). U.S. Food and Drug Administration. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). PubMed. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). National Center for Biotechnology Information. [Link]
-
Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥. (2021). U.S. Food and Drug Administration. [Link]
-
Evaluation of Ciprofloxacin and Levofloxacin disk and Etest using the 2019 Enterobacteriaceae CLSI Breakpoints. (2019). ResearchGate. [Link]
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 4. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Therapeutic Index of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic Acid
Introduction
In the landscape of preclinical drug development, the therapeutic index (TI) serves as a critical quantitative measure of a compound's safety and efficacy.[1][2][3] It establishes the window between the dose required for a therapeutic effect and the dose at which toxicity occurs. A wider therapeutic window is a hallmark of a safer drug, allowing for more flexible dosing with a lower risk of adverse effects.[1][4] This guide provides a comprehensive framework for the systematic evaluation of the therapeutic index for a novel compound, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid , benchmarked against established controls.
The core of this compound features a 1,3,4-thiadiazole ring, a heterocyclic moiety known for a wide spectrum of biological activities, including anticancer properties.[5][6][7][8] Derivatives of 1,3,4-thiadiazole are recognized as bioisosteres of pyrimidines, suggesting they may interfere with nucleic acid replication, a key process in rapidly dividing cancer cells.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and explaining the scientific rationale behind each experimental step to ensure a robust and reliable assessment.
Compound Profile and Selection of Controls
Profile of the Investigational Compound
-
Compound: 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
-
Chemical Class: Substituted 1,3,4-thiadiazole
-
Hypothesized Mechanism of Action: Based on its structural class, the compound is hypothesized to exert antiproliferative effects.[6] Many 1,3,4-thiadiazole derivatives have demonstrated potent activity against various cancer cell lines, including breast, lung, and colon cancer.[9] The precise mechanism may involve the inhibition of key cellular pathways essential for cancer cell growth and survival.
Rationale for Control Selection
To provide a meaningful comparison, it is essential to select appropriate control compounds. The choice of control should be based on the hypothesized therapeutic application. Given the known anticancer potential of thiadiazole derivatives, a standard-of-care chemotherapeutic agent is a logical choice.[10]
-
Primary Control: Doxorubicin . This is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. It serves as a robust positive control for cytotoxicity assays and in vivo tumor models.
-
Rationale: Doxorubicin has a well-characterized mechanism of action (DNA intercalation and topoisomerase II inhibition) and a known, relatively narrow therapeutic index, providing a clear benchmark for comparison.
Experimental Workflow for Therapeutic Index Determination
The assessment of the therapeutic index requires a two-pronged approach: quantifying the compound's efficacy (therapeutic effect) and its toxicity. This is achieved through a tiered system of in vitro and in vivo assays.[11][12][13]
Figure 1: A tiered workflow for determining the therapeutic index.
In Vitro Assessment: The Selectivity Index
The first tier of evaluation involves cell-based assays to determine an in vitro therapeutic index, often called the Selectivity Index (SI).[11][14][15] This is the ratio of a compound's cytotoxicity in normal cells to its potency in cancer cells.
Protocol 3.1: IC50 Determination in a Cancer Cell Line
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation.[16]
Objective: To determine the concentration of the test compound required to inhibit the proliferation of a cancer cell line by 50%.
Cell Line: MCF-7 (human breast adenocarcinoma), a common choice for screening thiadiazole derivatives.[9]
Methodology: MTT Assay [17][18][19]
-
Cell Plating: Seed MCF-7 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[19]
-
Compound Preparation: Prepare a stock solution of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium.
-
Treatment: Replace the existing medium with the medium containing the various drug concentrations. Include wells with medium and DMSO alone as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Plot the percentage of cell viability versus the log of the drug concentration. Use non-linear regression analysis to calculate the IC50 value.
Protocol 3.2: CC50 Determination in a Normal Cell Line
The half-maximal cytotoxic concentration (CC50) is the concentration that kills 50% of viable cells.
Objective: To assess the general cytotoxicity of the compound on non-cancerous cells.
Cell Line: MCF-10A (non-tumorigenic human breast epithelial cells).
Methodology: The protocol is identical to the MTT assay described in 3.1, but substitutes the MCF-7 cancer cell line with the MCF-10A normal cell line.
In Vivo Validation: The Therapeutic Index
Promising candidates from in vitro screening (those with a high Selectivity Index) should advance to in vivo testing in animal models to determine the true therapeutic index.[12][13]
Protocol 4.1: Efficacy Study (ED50 Determination)
The half-maximal effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population.[20][21]
Objective: To determine the dose of the compound that causes a 50% reduction in tumor growth in a mouse model.
Model: Human tumor xenograft model in immunocompromised mice (e.g., BALB/c nude mice).[22][23][24]
-
Tumor Implantation: Subcutaneously inject MCF-7 cells (mixed with Matrigel) into the flank of each mouse.[25]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Dosing: Randomize mice into groups (n=5-10 per group). Administer a range of doses of the test compound and Doxorubicin (e.g., via intraperitoneal injection) daily or on an optimized schedule. A control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers every 2-3 days for the duration of the study (typically 21-28 days). Monitor animal body weight and general health as indicators of toxicity.
-
ED50 Calculation: At the end of the study, calculate the percent tumor growth inhibition for each dose group compared to the vehicle control. Plot the percent inhibition against the log of the dose and use regression analysis to determine the ED50.[20]
Protocol 4.2: Acute Toxicity Study (LD50 Determination)
The half-maximal lethal dose (LD50) is the dose that is lethal to 50% of the test population.[27][28]
Objective: To determine the acute lethal dose of the compound.
Model: Healthy BALB/c mice.
Methodology (Up-and-Down Procedure - OECD 425): [27]
-
Dosing: Administer a single dose of the compound to one animal. The initial dose is selected based on in vitro data and other information.
-
Observation: Observe the animal for 48 hours for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Continuation: Continue this process for a small number of animals until the reversal criteria are met, allowing for a statistical calculation of the LD50 with a reduced number of animals compared to classical methods.[27]
-
LD50 Calculation: Use specialized software or statistical methods appropriate for the up-and-down procedure to calculate the LD50 and its confidence intervals.
Data Analysis and Interpretation
Once the key parameters are determined, the therapeutic indices can be calculated and compared.
-
In Vitro Selectivity Index (SI): SI = CC50 / IC50
A higher value for both SI and TI indicates a more favorable safety profile, suggesting the compound is more selective for cancer cells and has a larger margin of safety between its effective and toxic doses.[3][4]
Comparative Data Summary (Hypothetical)
| Parameter | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | Doxorubicin (Control) |
| In Vitro | ||
| IC50 (MCF-7) | 1.5 µM | 0.5 µM |
| CC50 (MCF-10A) | 45 µM | 2.0 µM |
| Selectivity Index (SI) | 30 | 4 |
| In Vivo | ||
| ED50 (mg/kg) | 20 mg/kg | 5 mg/kg |
| LD50 (mg/kg) | 400 mg/kg | 20 mg/kg |
| Therapeutic Index (TI) | 20 | 4 |
Interpretation: In this hypothetical scenario, the novel compound demonstrates superior selectivity. Although less potent than Doxorubicin (higher IC50 and ED50), its significantly lower toxicity (higher CC50 and LD50) results in a much wider therapeutic window, as indicated by the higher SI and TI values. This would mark it as a promising candidate for further development.
Conclusion
This guide outlines a rigorous, multi-tiered approach to assessing the therapeutic index of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. By systematically determining its in vitro selectivity and in vivo efficacy and toxicity relative to a standard-of-care control like Doxorubicin, researchers can generate the critical data needed to make informed decisions in the drug development pipeline. A compound with a high therapeutic index holds the promise of being not only effective but also safer for patients, a primary goal in modern pharmacology.
References
- Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories.
- ResearchGate. (n.d.). Concept of the in vitro therapeutic index. By calculating....
- PubMed. (1973). Determination of therapeutic index of drugs by in vitro sensitivity tests using human host and tumor cell suspensions.
- ResearchGate. (n.d.). Overview of drug screening experiments using patient‐derived xenograft....
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- National Institutes of Health (NIH). (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance.
- PubMed Central (PMC). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- PubMed Central (PMC). (n.d.). Guidelines for clinical evaluation of anti‐cancer drugs.
- Abcam. (n.d.). MTT assay protocol.
- Creative Bioarray. (n.d.). In Vivo Toxicity Study.
- MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- Dr.Oracle. (2025). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?.
- ResearchGate. (n.d.). Comparison of in vitro therapeutic indices.
- Patsnap Synapse. (2024). What is ED50?.
- PubMed Central (PMC). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ResearchGate. (n.d.). In vivo LD50 and ED50 for mice and calculated therapeutic index (LD50/ED50) of complexes.
- Nature. (2012). The Determination and Interpretation of the Therapeutic Index in Drug Development.
- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- Spandidos Publications. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer.
- Darren Carpizo, M.D. (n.d.). Xenograft Tumor Assay Protocol.
- YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism.
- PubMed Central (PMC). (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50.
- Canadian Society of Pharmacology and Therapeutics (CSPT). (2024). Therapeutic Index.
- National Center for Biotechnology Information (NCBI). (n.d.). ED50 - StatPearls.
- PubMed Central (PMC). (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Enamine. (n.d.). Acute toxicity - LD50 Study.
- MDPI. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules.
- Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- ResearchGate. (n.d.). 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities.
Sources
- 1. droracle.ai [droracle.ai]
- 2. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. What is ED50? [synapse.patsnap.com]
- 21. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 27. enamine.net [enamine.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical management.
Hazard Assessment and Characterization
-
1,3,4-Thiadiazole Derivatives : This class of heterocyclic compounds can exhibit a range of biological activities and potential toxicities.[1][2][3][4] Similar compounds are known to cause skin, eye, and respiratory irritation.[5] Therefore, it is prudent to handle this compound as a hazardous substance.[6]
-
Sulfur-Containing Compounds : The presence of a sulfanyl linkage suggests that upon decomposition, volatile and potentially malodorous sulfur compounds could be released.[7]
-
Propanoic Acid Moiety : Propionic acid is a corrosive and flammable liquid.[8][9][10][11][12][13][14] While the properties of the overall molecule may differ, the acidic nature of the propanoic acid group warrants caution.
Based on this analysis, 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid should be treated as a hazardous waste, with particular attention to its potential for irritation, corrosivity, and environmental toxicity.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[8][13]
Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are critical for safe disposal and are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[15][16][17][18]
-
Waste Classification : All waste containing 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, including the pure compound, solutions, and contaminated labware, must be classified as hazardous waste.[6][15]
-
Container Selection : Use only approved, chemically compatible hazardous waste containers.[15][16] The container must be in good condition, with no leaks or cracks.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid," and any other components of the waste stream. The accumulation start date must also be clearly marked.
-
Storage : Waste containers should be kept closed at all times except when adding waste.[16] Store the container in a designated satellite accumulation area away from incompatible materials.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a systematic approach to the collection and disposal of waste containing 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible)
-
Hazardous waste labels
-
Spill kit for chemical spills
Procedure:
-
Preparation : Don all required PPE and ensure you are working within a certified chemical fume hood.
-
Solid Waste Collection :
-
Carefully transfer any solid 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid waste into the designated hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider gently wetting it with a small amount of a compatible solvent (e.g., the solvent used in the preceding experimental step) to minimize dust generation.
-
-
Liquid Waste Collection :
-
Collect all liquid waste containing 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, including reaction mixtures and solvent rinses, in a separate, designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Labware and Materials :
-
Decontaminate glassware by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
Any disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be placed in the solid hazardous waste container.
-
-
Container Sealing and Labeling :
-
Once the waste has been added, securely seal the container.
-
Ensure the hazardous waste label is complete and accurate.
-
-
Waste Storage and Pickup :
-
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.
-
Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department. Follow all institutional procedures for waste disposal requests.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuation : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Notification : Alert your supervisor and your institution's EHS department.
-
Cleanup (for minor spills) : If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
For solid spills, gently cover with an absorbent material and sweep it into a designated waste container.
-
For liquid spills, use absorbent pads or other inert absorbent material to contain and collect the spill.
-
-
Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Regulatory Compliance
All laboratory personnel are required to be trained on the hazards of the chemicals they work with and the proper procedures for waste disposal.[19][20][21][22] This includes understanding the requirements of the Occupational Safety and Health Administration (OSHA) and the EPA.[15][17][19][21] Your institution's Chemical Hygiene Plan (CHP) will provide specific details on waste management procedures.[19][22]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Caption: Disposal workflow for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key hazard classifications for related chemical structures, which should be used to inform safe handling and disposal practices.
| Chemical Class/Component | Key Hazards | Relevant Regulations/Standards |
| 1,3,4-Thiadiazole Derivatives | Skin Irritation, Eye Irritation, Respiratory Irritation, Potential Aquatic Toxicity | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Propanoic Acid | Corrosive, Flammable Liquid and Vapor | OSHA Laboratory Standard (29 CFR 1910.1450), EPA RCRA |
| Sulfur-Containing Organics | Potential for hazardous decomposition products (e.g., sulfur oxides) | EPA RCRA |
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab . (2023-07-11). [Link]
-
OSHA Standards for Biological Laboratories . ASPR. [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard . Lab Manager. (2020-04-01). [Link]
-
The Complete Beginners Guide to Chemical Disposal . Goodway Technologies. (2022-04-15). [Link]
-
Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET . [Link]
-
Proper Handling of Hazardous Waste Guide . Environmental Protection Agency (EPA). [Link]
-
Hazardous waste - Wikipedia . [Link]
-
Safety Data Sheet: Propionic acid . Carl ROTH. [Link]
-
Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). (2025-03-24). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). (2025-05-30). [Link]
-
Safety Data Sheet: Propionic acid . Carl ROTH. [Link]
-
Propionic Acid - Safety Data Sheet . (2015-03-19). [Link]
-
SAFETY DATA SHEET . Fisher Scientific. (2012-02-21). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Safety Data Sheet . DC Fine Chemicals. [Link]
-
Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics . PubMed. [Link]
-
Sulfur disposal . UK Science Technician Community. (2020-12-09). [Link]
-
Sulfur-35 Contamination Reduction Strategies . PSU EHS. [Link]
-
Removal of Sulfur from Laboratory Glassware . Analytical Chemistry - ACS Publications. [Link]
-
Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Cheméo. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding . PubMed Central. (2022-10-17). [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . MDPI. (2023-12-14). [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . PMC. (2025-04-16). [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study . ResearchGate. (2021-12-04). [Link]
-
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid . [Link]
-
Final Contaminant Candidate List 3 Chemicals Identifying the Universe . epa nepis. [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. goodway.com [goodway.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. osha.gov [osha.gov]
- 20. lighthouselabservices.com [lighthouselabservices.com]
- 21. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 22. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Comprehensive Guide to Personal Protective Equipment for Handling 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
Hazard Assessment and Risk Mitigation
The primary hazards associated with 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid are anticipated to be:
-
Skin Irritation and Corrosion: Direct contact with the skin may cause irritation, redness, or chemical burns, characteristic of both acidic and some heterocyclic compounds.[1][5]
-
Serious Eye Damage: Splashes or contact with the eyes can lead to severe irritation or irreversible damage.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Environmental Hazard: Potential for toxicity to aquatic life, necessitating careful disposal procedures.[1]
The following PPE recommendations are designed to mitigate these risks during routine laboratory operations, including weighing, dissolution, and use in experimental assays.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for working with 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid.
| Protection Type | Required PPE | Key Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[5] |
| Hand Protection | Nitrile or butyl rubber gloves | Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[5][6] For prolonged contact or when handling concentrated solutions, butyl rubber gloves provide superior protection against acids.[5] Always double-glove when handling this compound. |
| Body Protection | Chemical-resistant laboratory coat or apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities, an impervious apron provides an additional barrier. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary, but this should be a secondary control measure.[5] |
Operational Plans: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and ensure it is fully fastened.
-
Gloves (First Pair): Don the first pair of nitrile or butyl rubber gloves.
-
Face Shield and Goggles: Put on your chemical splash goggles, followed by a face shield.
-
Gloves (Second Pair): Don a second pair of gloves over the first pair.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Below is a workflow diagram illustrating the PPE doffing procedure to minimize exposure.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
